Pirmagrel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOFTJHFFTNRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234982 | |
| Record name | Pirmagrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85691-74-3 | |
| Record name | Pirmagrel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirmagrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRMAGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pirmagrel's Target Selectivity for Thromboxane Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmagrel, also known as CGS 13080, is a potent and selective inhibitor of thromboxane synthase.[1][2] This enzyme plays a critical role in the biosynthesis of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction.[3] In contrast, prostacyclin (PGI2), synthesized by prostacyclin synthase, acts as a vasodilator and inhibitor of platelet aggregation, thereby maintaining cardiovascular homeostasis.[3][4] The selective inhibition of thromboxane synthase by this compound offers a therapeutic advantage by reducing the pro-thrombotic and vasoconstrictive effects of TXA2 while potentially increasing the production of anti-thrombotic and vasodilatory prostacyclin through the redirection of the common precursor, prostaglandin H2 (PGH2).[1][5] This document provides a comprehensive technical overview of this compound's target selectivity, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The selectivity of this compound for thromboxane synthase over prostacyclin synthase is a key attribute. While specific IC50 values are not consistently reported across publicly available literature, the selective nature of the inhibition is well-documented. This compound has been shown to inhibit thromboxane synthase in a concentration-dependent manner without altering prostacyclin synthase activity.[6] This selective action leads to a significant reduction in thromboxane B2 (TXB2), the stable metabolite of TXA2, and a concurrent increase in 6-keto-prostaglandin F1α (6-keto-PGF1α), the stable metabolite of prostacyclin.[1][5]
| Target Enzyme | Inhibitor | Effect | Quantitative Data |
| Thromboxane Synthase | This compound (CGS 13080) | Inhibition | Potent, concentration-dependent inhibition.[6] In human volunteers, single oral doses led to a 99% reduction in serum TXB2 levels.[1] In dogs undergoing cardiopulmonary bypass, this compound suppressed thrombin-stimulated platelet TXB2 production by 90%. |
| Prostacyclin Synthase | This compound (CGS 13080) | No direct inhibition | This compound does not alter prostacyclin synthase activity.[6] However, it leads to an increase in prostacyclin production, with studies showing a 48% to 100% increase in the urinary metabolite of prostacyclin after administration of 100 mg and 200 mg of this compound, respectively.[3] In another study, serum levels of 6-keto-PGF1α increased by 587% in rabbits treated with this compound.[5] |
Experimental Protocols
In Vitro Assay for Thromboxane Synthase Inhibition
This protocol outlines a method to determine the inhibitory effect of this compound on thromboxane synthase activity using an in vitro enzyme assay with radiolabeled substrate.
a. Preparation of Platelet Microsomes (Source of Thromboxane Synthase):
-
Obtain human platelet-rich plasma (PRP) by centrifuging whole blood.
-
Isolate platelets from PRP by further centrifugation.
-
Wash the platelet pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the platelets in a hypotonic buffer and lyse them through sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet the microsomal fraction, which is rich in thromboxane synthase.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
b. Thromboxane Synthase Activity Assay:
-
Prepare a reaction mixture containing the platelet microsomes, a buffer (e.g., Tris-HCl), and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for a defined period.
-
Initiate the enzymatic reaction by adding a known amount of radiolabeled arachidonic acid (e.g., [1-14C]arachidonic acid). This will be converted by cyclooxygenase (present in the microsomes) to PGH2, the substrate for thromboxane synthase.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction by adding a solution of citric acid or another acid.
-
Extract the prostanoids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent.
-
Separate the different prostanoids, including TXB2 and other prostaglandins, using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled TXB2 spots on the TLC plate using autoradiography and densitometry.
-
Calculate the percentage of inhibition of TXB2 formation at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Assay for Prostacyclin Synthase Activity (to demonstrate selectivity)
A similar protocol to the one above can be used, with the key difference being the source of the enzyme and the product being measured.
a. Preparation of Endothelial Cell Microsomes (Source of Prostacyclin Synthase):
-
Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line.
-
Harvest the cells and prepare the microsomal fraction as described for platelets.
b. Prostacyclin Synthase Activity Assay:
-
Follow the same procedure as the thromboxane synthase assay, but use the endothelial cell microsomes as the enzyme source.
-
After TLC separation, quantify the radiolabeled 6-keto-PGF1α spot.
-
Demonstrate that this compound, at concentrations that inhibit thromboxane synthase, does not significantly reduce the formation of 6-keto-PGF1α.
Measurement of Thromboxane B2 and 6-keto-Prostaglandin F1α in Cell Culture Supernatant by ELISA
This protocol describes a common method to assess the effect of this compound on the production of TXA2 and PGI2 by whole cells.
a. Cell Culture and Treatment:
-
Seed appropriate cells in culture plates (e.g., platelets for TXB2, HUVECs for 6-keto-PGF1α).
-
Once the cells are ready, replace the culture medium with a serum-free medium containing varying concentrations of this compound or vehicle control.
-
Stimulate the cells with an agonist to induce prostanoid production (e.g., collagen or thrombin for platelets, bradykinin for HUVECs).
-
Incubate for a defined period at 37°C.
-
Collect the cell culture supernatant.
b. ELISA Procedure (using a commercial kit):
-
Bring all reagents and samples to room temperature.
-
Prepare standard dilutions of TXB2 or 6-keto-PGF1α as per the kit instructions.
-
Add standards and samples to the wells of the antibody-precoated microplate.
-
Add the enzyme-conjugated prostanoid (tracer) to each well.
-
Add the specific antibody to each well.
-
Incubate the plate, typically for 2 hours at room temperature, to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of the prostanoid in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the concentration of TXB2 or 6-keto-PGF1α in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization
Signaling Pathways
Caption: Thromboxane A2 biosynthesis and signaling pathway with the inhibitory action of this compound.
Caption: Prostacyclin biosynthesis and signaling, showing PGH2 substrate redirection by this compound.
Experimental Workflow
Caption: Workflow for determining this compound's in vitro selectivity for thromboxane synthase.
References
- 1. The effects of a new thromboxane synthetase inhibitor, CGS-13080, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of selective thromboxane synthetase blocker CGS-13080 on thromboxane and prostacyclin biosynthesis in whole blood: evidence for synthesis of prostacyclin by leukocytes from platelet-derived endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pulmonary thromboxane A2 synthase activity and airway responses by CGS 13080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological, hematological, and physiological effects of a new thromboxane synthetase inhibitor (CGS-13080) during cardiopulmonary bypass in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmagrel's Modulation of the Arachidonic Acid Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmagrel, also known as CGS-13080, is a potent and selective inhibitor of thromboxane A2 synthase (TXAS). By targeting this key enzyme in the arachidonic acid metabolic pathway, this compound effectively reduces the production of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction. This technical guide provides an in-depth overview of the biochemical pathway of this compound within the arachidonic acid cascade, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Biochemical Pathway of this compound in Arachidonic Acid Metabolism
The metabolism of arachidonic acid is a complex cascade that produces a variety of bioactive lipid mediators, collectively known as eicosanoids. This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Once liberated, arachidonic acid is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).
This compound's mechanism of action is centered within the COX pathway. The COX enzymes (COX-1 and COX-2) convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 serves as a substrate for several downstream synthases that produce various prostanoids, including prostaglandins and thromboxanes.
Thromboxane synthase, the target of this compound, specifically converts PGH2 into TXA2. By inhibiting this enzyme, this compound blocks the formation of TXA2. A significant consequence of this inhibition is the redirection of the PGH2 substrate towards other prostaglandin synthases, leading to an increased synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2).[1] This "endoperoxide shunt" is a key aspect of this compound's pharmacological profile.[2]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the biochemical efficacy of this compound from clinical and preclinical studies.
Table 1: Effect of this compound on Thromboxane Metabolites
| Metabolite | Route of Administration | Dose | Population | % Suppression (Mean ± SD) | Reference |
| Serum Thromboxane B2 (TXB2) | Intravenous Infusion | 0.5 mg/kg/hr for 48 hours | Renal Allograft Recipients | 96% | [1] |
| Urinary Thromboxane B2 (TXB2) | Intravenous Infusion | 0.5 mg/kg/hr for 48 hours | Renal Allograft Recipients | 85% ± 8% | [1] |
| Urinary 2,3-dinor-TXB2 | Intravenous Infusion | 0.5 mg/kg/hr for 48 hours | Renal Allograft Recipients | 91% ± 5% | [1] |
| Urinary 11-dehydro-TXB2 | Intravenous Infusion | 0.5 mg/kg/hr for 48 hours | Renal Allograft Recipients | 89% ± 9% | [1] |
| Serum Thromboxane B2 (TXB2) | Single Oral Dose | Not Specified | Healthy Volunteers | 99% (maximal effect) | [1] |
| Thrombin-stimulated Platelet TXB2 | Intravenous Infusion | Not Specified | Dogs (during cardiopulmonary bypass) | 90% | [2][3] |
Table 2: Effect of this compound on Other Prostaglandin Levels
| Metabolite | Route of Administration | Dose | Population | % Increase (Mean) | Reference |
| Urinary 2,3-dinor-6-keto-PGF1α (PGI-M) | Single Oral Dose | 100 mg | Healthy Volunteers | 48% | [4] |
| Urinary 2,3-dinor-6-keto-PGF1α (PGI-M) | Single Oral Dose | 200 mg | Healthy Volunteers | 100% | [4] |
| Plasma 6-keto-PGF1α | Single Oral Dose | Not Specified | Healthy Volunteers | Concomitant Increase | [1] |
| Prostaglandin E2 (PGE2) | Single Oral Dose | Not Specified | Healthy Volunteers | Concomitant Increase | [1] |
| Plasma 6-keto-PGF1α | Intravenous Infusion | Not Specified | Dogs (during cardiopulmonary bypass) | Significant Increase over time | [3] |
| Serum 6-keto-PGF1α | Intravenous | Not Specified | Rabbits | 587% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effects of this compound on arachidonic acid metabolism.
Thromboxane Synthase Inhibition Assay (General Protocol)
This assay is designed to measure the in vitro inhibitory activity of compounds like this compound on thromboxane synthase.
Materials:
-
Purified or microsomal preparation of thromboxane synthase
-
Arachidonic acid or Prostaglandin H2 (PGH2) as substrate
-
This compound or other test inhibitors
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Terminating solution (e.g., citric acid)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)
Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control in the assay buffer for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid or PGH2).
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction by adding the terminating solution.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the concentration of TXB2 (the stable, inactive metabolite of TXA2) in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Measurement of Thromboxane and Prostaglandin Metabolites in Biological Samples
This protocol outlines the general steps for quantifying arachidonic acid metabolites in plasma, serum, or urine to assess the in vivo effects of this compound.
Materials:
-
Biological samples (plasma, serum, or urine) from subjects treated with this compound or placebo.
-
Internal standards (deuterated metabolites).
-
Solid-phase extraction (SPE) cartridges for sample cleanup and concentration.
-
Solvents for extraction and chromatography.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Add internal standards to each sample.
-
Perform protein precipitation (for plasma/serum) or pH adjustment (for urine).
-
Centrifuge to remove precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with appropriate solvents.
-
Load the supernatant onto the cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the metabolites of interest with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column and gradient.
-
Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of standards.
-
Calculate the concentrations of each metabolite in the samples based on the peak area ratios relative to the internal standards.
-
Compare the metabolite levels between the this compound-treated and placebo groups.
-
Conclusion
This compound is a selective inhibitor of thromboxane synthase that effectively reduces the production of thromboxane A2. This targeted action within the arachidonic acid pathway leads to a significant decrease in pro-aggregatory and vasoconstrictive signals. Furthermore, the inhibition of thromboxane synthase results in the shunting of the prostaglandin H2 precursor towards the synthesis of other prostaglandins, notably prostacyclin and prostaglandin E2, which have vasodilatory and anti-aggregatory properties. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview of this compound's biochemical mechanism of action for researchers and professionals in drug development. Further investigation into the precise IC50 value and the full spectrum of its effects on all prostaglandin species will continue to refine our understanding of this therapeutic agent.
References
- 1. The effects of a new thromboxane synthetase inhibitor, CGS-13080, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Pharmacological, hematological, and physiological effects of a new thromboxane synthetase inhibitor (CGS-13080) during cardiopulmonary bypass in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of selective thromboxane synthetase blocker CGS-13080 on thromboxane and prostacyclin biosynthesis in whole blood: evidence for synthesis of prostacyclin by leukocytes from platelet-derived endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmagrel: A Potent and Selective Chemical Probe for Thromboxane A2 Synthase Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2) is a potent lipid mediator that plays a pivotal role in a multitude of physiological and pathophysiological processes, most notably in hemostasis and thrombosis. Synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane A2 synthase (TXAS) enzymes, TXA2 exerts its effects by activating the G-protein coupled thromboxane receptor (TP), leading to platelet activation, aggregation, and vasoconstriction. Given its central role in thrombotic events, the TXA2 signaling pathway is a critical area of research for the development of novel antiplatelet and antithrombotic therapies.
Pirmagrel, also known as CGS 13080, has emerged as a valuable chemical probe for elucidating the function of TXA2 synthase. As a potent and highly selective inhibitor of this terminal enzyme in the TXA2 biosynthesis pathway, this compound allows for the precise interrogation of the roles of TXA2 in various biological systems, distinguishing its effects from those of other prostanoids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
This compound: Pharmacological Profile
This compound is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. Its high affinity and selectivity make it an ideal tool for studying the specific contributions of TXA2 in complex biological systems.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
| Parameter | Value | Assay System | Reference |
| IC50 (TXA2 Synthase) | 3 nM | Cell-free thromboxane synthetase | [1] |
Table 1: In Vitro Potency of this compound
| Enzyme | Selectivity vs. TXA2 Synthase | Comment | Reference |
| Cyclooxygenase (COX) | >100,000-fold | This compound is at least five orders of magnitude less potent towards other key enzymes in arachidonic acid metabolism. | [1][2] |
| Prostacyclin (PGI2) Synthase | Does not alter activity | This compound does not inhibit PGI2 synthase, and in some in vivo settings, may selectively increase its activity. | [2] |
Table 2: Selectivity Profile of this compound
| Parameter | Value (Mean ± SD) | Study Population | Reference |
| Distribution Half-Life (t½α) | 6.7 minutes | Renal allograft recipients | [3] |
| Terminal Half-Life (t½β) | 73 minutes | Renal allograft recipients | [3] |
| Plasma Clearance | 300 ± 87 ml/hr/kg | Renal allograft recipients | [3] |
| Volume of Distribution | 497 ± 232 ml/kg | Renal allograft recipients | [3] |
| Steady-State Plasma Level | 1798 ± 481 ng/ml | Following 0.5 mg/kg/hr infusion | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Effect | Assay | Reference |
| Serum Thromboxane B2 (TXB2) | Mean 96% suppression | Measurement in renal allograft recipients | [3] |
| Urinary TXB2 Metabolites | 85-91% suppression | Measurement in renal allograft recipients | [3] |
Table 4: Pharmacodynamic Effects of this compound in Humans
Signaling Pathways and Experimental Workflows
To effectively utilize this compound as a chemical probe, a thorough understanding of the thromboxane A2 signaling pathway and the typical experimental workflow for its characterization is essential.
Thromboxane A2 Signaling Pathway
The binding of TXA2 to its Gq-protein coupled receptor (TP) initiates a signaling cascade that leads to platelet activation and vasoconstriction.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for characterizing the activity of this compound as a TXA2 synthase inhibitor.
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's activity.
In Vitro Thromboxane A2 Synthase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of TXA2 synthase.
Materials:
-
Purified human thromboxane A2 synthase
-
Prostaglandin H2 (PGH2) substrate
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Stop solution (e.g., citric acid)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the purified TXA2 synthase and the this compound dilutions (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of TXB2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Whole Blood Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay assesses the functional consequence of TXA2 synthase inhibition on platelet aggregation.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Arachidonic acid (agonist)
-
This compound (or other test compounds)
-
Saline
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 10 minutes.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Initiate platelet aggregation by adding arachidonic acid to the cuvettes.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the slope of the aggregation curve.
-
Evaluate the inhibitory effect of this compound on platelet aggregation.[4][5][6]
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This in vivo model evaluates the antithrombotic efficacy of this compound in a living organism.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Filter paper
-
Doppler flow probe or intravital microscope
-
This compound (or vehicle control)
Procedure:
-
Anesthetize the mouse and surgically expose the carotid artery.
-
Administer this compound or vehicle control to the mouse via an appropriate route (e.g., intravenous or oral) at a predetermined time before inducing thrombosis.
-
Place a small piece of filter paper saturated with FeCl3 solution on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.[7][8][9][10]
-
Remove the filter paper and monitor blood flow in the carotid artery using a Doppler flow probe or visualize thrombus formation using an intravital microscope.
-
Record the time to vessel occlusion (cessation of blood flow) or other relevant parameters such as thrombus size and stability.
-
Compare the time to occlusion and other thrombotic parameters between the this compound-treated and vehicle-treated groups to assess the in vivo antithrombotic effect.[7][8][9][10]
Measurement of Urinary 11-dehydro-thromboxane B2 by LC-MS/MS
This method provides a non-invasive way to assess the in vivo pharmacodynamic effect of this compound by measuring a stable urinary metabolite of TXA2.
Materials:
-
Urine samples from subjects treated with this compound or placebo
-
Deuterated internal standard (e.g., 11-dehydro-TXB2-d4)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Spike urine samples with the deuterated internal standard.
-
Perform solid-phase extraction to isolate and concentrate the analyte and internal standard from the urine matrix.[4][11][12][13][14][15]
-
Reconstitute the extracted sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in the selected reaction monitoring (SRM) mode.[4][11][12][13][14][15]
-
Calculate the concentration of 11-dehydro-thromboxane B2 in the urine samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the metabolite concentration to urinary creatinine levels to account for variations in urine dilution.
Conclusion
This compound stands out as a powerful and selective chemical probe for investigating the intricate roles of thromboxane A2 synthase in health and disease. Its high potency and specificity allow researchers to dissect the TXA2-dependent signaling pathways with a high degree of confidence. The comprehensive data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of thrombosis, inflammation, and other TXA2-mediated pathologies, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Characterization of imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080) as a selective thromboxane synthetase inhibitor using in vitro and in vivo biochemical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of pulmonary thromboxane A2 synthase activity and airway responses by CGS 13080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological, hematological, and physiological effects of a new thromboxane synthetase inhibitor (CGS-13080) during cardiopulmonary bypass in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. helena.com [helena.com]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FeCl3-induced thrombosis assay [bio-protocol.org]
- 9. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 10. cordynamics.com [cordynamics.com]
- 11. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. celerion.com [celerion.com]
- 13. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GC/MS/MS quantification of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Pirmagrel (CGS 13080): A Technical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals
November 6, 2025
Abstract
Pirmagrel (also known as CGS 13080) is a selective, imidazole-based inhibitor of thromboxane A2 synthase. Developed by Novartis, its primary mechanism of action is the targeted inhibition of the enzyme responsible for converting prostaglandin endoperoxides (PGH2) into thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. Early-stage research, conducted primarily in the 1980s and early 1990s, explored its potential as an antithrombotic agent for ischemic heart disorders and thrombosis. Clinical investigations also assessed its utility in managing conditions characterized by elevated thromboxane levels, such as cyclosporine-induced nephrotoxicity and pulmonary hypertension following cardiac surgery. This document provides a comprehensive technical overview of the foundational preclinical and clinical research on this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.
Core Mechanism of Action
This compound is a potent and selective inhibitor of thromboxane synthase.[1] By blocking this key enzyme in the arachidonic acid cascade, this compound prevents the synthesis of thromboxane A2 (TXA2). A significant consequence of this inhibition is the redirection of the precursor, prostaglandin H2 (PGH2), towards the synthesis of other prostanoids, notably prostacyclin (PGI2) and prostaglandin E2 (PGE2).[2] This "endoperoxide shunt" is a critical aspect of this compound's pharmacological profile, as the resulting increase in anti-aggregatory and vasodilatory prostaglandins may contribute to its overall therapeutic effect.[2]
Signaling Pathway
The following diagram illustrates the effect of this compound on the arachidonic acid cascade.
Caption: this compound's Mechanism of Action in the Arachidonic Acid Pathway.
Quantitative Data Summary
Table 1: Pharmacodynamic Effects of this compound
| Parameter | Species/Population | Dose/Concentration | Result | Citation |
| Serum Thromboxane B2 (TXB2) Reduction | Healthy Volunteers | Single Oral Dose | 99% reduction at 0.5-1 hour | [2] |
| Serum Thromboxane B2 (TXB2) Reduction | Post-Mitral Valve Surgery Patients | 0.08-0.1 mg/kg/hr IV | >90% reduction | [3] |
| Return to 50% of Baseline TXB2 Levels | Healthy Volunteers | Single Oral Dose | 4 to 6 hours | [2] |
| Increase in 6-keto-PGF1α (PGI2 metabolite) | Healthy Volunteers | Single Oral Dose | Concomitant increase observed | [2] |
| Increase in Prostaglandin E2 (PGE2) | Healthy Volunteers | Single Oral Dose | Concomitant increase observed | [2] |
Table 2: Clinical Efficacy in Pulmonary Hypertension
| Parameter | Population (Post-Mitral Valve Surgery) | Baseline (Mean ± SEM) | Post-Pirmagrel (Mean ± SEM) | Citation |
| Mean Pulmonary Arterial Pressure | 8 patients | 36 ± 2 torr | 31 ± 2 torr | [3] |
| Pulmonary Vascular Resistance | 8 patients | 339 ± 38 dynes.sec.cm-5 | 238 ± 37 dynes.sec.cm-5 | [3] |
Table 3: Pharmacokinetic Parameters
| Parameter | Population | Value | Citation |
| Apparent Half-Life | Healthy Volunteers (Oral) | ~1 hour | [2] |
Experimental Protocols
While detailed, step-by-step protocols from the original studies are not fully available, this section outlines the general methodologies employed in the early-stage evaluation of this compound, based on standard practices for this class of compounds.
Thromboxane Synthase Inhibition Assay (General Protocol)
The inhibitory activity of this compound on thromboxane synthase would have been determined using an in vitro assay, likely involving the following steps:
-
Enzyme Source: Microsomal fractions from human platelets or other tissues (e.g., lung) would be prepared as a source of thromboxane synthase.
-
Substrate: Radiolabeled prostaglandin H2 ([1-14C]PGH2) would be used as the substrate.
-
Incubation: The enzyme preparation would be pre-incubated with varying concentrations of this compound or a vehicle control.
-
Reaction Initiation: The reaction would be initiated by the addition of the [1-14C]PGH2 substrate.
-
Reaction Termination: After a defined incubation period, the reaction would be stopped, typically by the addition of an acidic solution.
-
Product Separation: The prostanoid products, including thromboxane B2 (the stable metabolite of TXA2) and other prostaglandins, would be extracted and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled TXB2 and other prostanoids would be quantified using liquid scintillation counting. The inhibitory potency (IC50) would be calculated by determining the concentration of this compound required to reduce TXB2 formation by 50%.
Measurement of Prostanoid Levels in Biological Samples (General Protocol)
The levels of thromboxane B2, 6-keto-PGF1α, and PGE2 in serum, plasma, or urine would have been measured using radioimmunoassays (RIA).
-
Sample Collection: Blood samples would be collected and processed to obtain serum or plasma. For serum TXB2, whole blood is allowed to clot at 37°C for a specified time to stimulate maximum TXA2 production. Urine samples would also be collected.
-
Extraction: Prostanoids would be extracted from the biological matrix, often using solid-phase extraction columns.
-
Radioimmunoassay: The extracted samples would be incubated with a specific antibody for the prostanoid of interest and a known amount of a radiolabeled version of that prostanoid.
-
Separation: The antibody-bound prostanoid would be separated from the free prostanoid.
-
Quantification: The radioactivity of the antibody-bound fraction would be measured using a gamma counter. The concentration of the prostanoid in the sample would be determined by comparing its ability to compete with the radiolabeled prostanoid for antibody binding to a standard curve.
Platelet Aggregation Assay (General Protocol)
The effect of this compound on platelet aggregation would be assessed using light transmission aggregometry.
-
Sample Preparation: Platelet-rich plasma (PRP) would be prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) would be prepared by a second, high-speed centrifugation.
-
Instrumentation: An aggregometer would be calibrated with PRP (0% light transmission) and PPP (100% light transmission).
-
Incubation: PRP would be incubated with either this compound or a vehicle control at 37°C in the aggregometer cuvette.
-
Aggregation Induction: A platelet agonist, such as collagen or arachidonic acid, would be added to the PRP to induce aggregation.
-
Measurement: The change in light transmission through the PRP sample would be recorded over time as platelets aggregate. The extent of aggregation would be quantified as the maximum percentage change in light transmission.
Preclinical and Clinical Development Workflow
The development of a thromboxane synthase inhibitor like this compound would typically follow a structured workflow from in vitro characterization to in vivo and clinical evaluation.
Caption: General Experimental Workflow for this compound's Early Development.
Concluding Remarks
This compound (CGS 13080) represents an early endeavor into the selective inhibition of thromboxane synthase as a therapeutic strategy for thrombotic diseases. The initial research demonstrated its potent biochemical efficacy in reducing thromboxane A2 production and its ability to modulate vascular tone in specific clinical settings. However, as with other thromboxane synthase inhibitors, its overall clinical development did not progress to market approval. The reasons for this are likely multifactorial but may be related to the compensatory effects of prostaglandin endoperoxides, which can still activate thromboxane receptors, thus limiting the overall antiplatelet efficacy of this drug class. The early-stage research on this compound nonetheless provides valuable insights into the complexities of the arachidonic acid pathway and the challenges of developing targeted antiplatelet therapies.
References
- 1. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Pirmagrel: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirmagrel (CGS 13080) is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade. While primarily investigated for its anti-platelet and vasoconstrictive-inhibiting properties in the context of cardiovascular diseases, its mechanism of action inherently suggests significant anti-inflammatory potential. Thromboxane A2 is a well-established pro-inflammatory mediator, and its inhibition is expected to modulate various aspects of the inflammatory response. This technical guide explores the theoretical anti-inflammatory properties of this compound, based on its known mechanism of action. Due to the limited publicly available data specifically detailing the anti-inflammatory effects of this compound, this paper will also present hypothetical experimental data and standardized protocols for its evaluation, providing a framework for future research in this area.
Introduction to this compound and its Mechanism of Action
This compound, also known as CGS 13080, was developed by Novartis as a thromboxane A2 synthase inhibitor. Its primary therapeutic targets were cardiovascular conditions such as thrombosis and myocardial ischemia. The development of this compound was ultimately discontinued. The core mechanism of this compound involves the specific inhibition of the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). By blocking this step, this compound effectively reduces the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.
From an inflammatory perspective, the reduction of TXA2 is significant. TXA2 is known to be a pro-inflammatory lipid mediator that contributes to the inflammatory cascade in several ways, including the promotion of immune cell activation and recruitment.
The Role of Thromboxane A2 in Inflammation
Thromboxane A2 exerts its pro-inflammatory effects through its G-protein coupled receptor, the thromboxane receptor (TP). Activation of the TP receptor on various immune and non-immune cells can lead to:
-
Augmentation of Cellular Immune Responses: Studies have shown that TXA2 can enhance T-cell responses and contribute to immune-mediated tissue injury.
-
Recruitment of Inflammatory Cells: TXA2 can act as a chemoattractant for inflammatory cells, promoting their infiltration into sites of inflammation.
-
Increased Vascular Permeability: By promoting vasoconstriction and platelet aggregation, TXA2 can contribute to changes in vascular permeability, a hallmark of inflammation.
-
Production of Pro-inflammatory Cytokines: TXA2 signaling can lead to the production of other pro-inflammatory mediators, amplifying the inflammatory response.
By inhibiting the synthesis of TXA2, this compound is hypothesized to counteract these pro-inflammatory effects.
Hypothetical Anti-Inflammatory Effects of this compound: Data Presentation
Table 1: Hypothetical Effect of this compound on Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Murine Macrophages (J774A.1)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 1500 ± 120 | 2500 ± 200 | 800 ± 75 |
| This compound (1 µM) | 950 ± 90 | 1600 ± 150 | 500 ± 50 |
| This compound (10 µM) | 400 ± 45 | 700 ± 60 | 250 ± 30 |
| Dexamethasone (1 µM) | 350 ± 40 | 650 ± 55 | 200 ± 25 |
Table 2: Hypothetical Effect of this compound on Paw Edema Volume in a Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Paw Volume (mL) at 4 hours post-carrageenan | % Inhibition of Edema |
| Vehicle Control | 1.25 ± 0.15 | - |
| This compound (10 mg/kg) | 0.85 ± 0.10 | 32% |
| This compound (30 mg/kg) | 0.55 ± 0.08 | 56% |
| Indomethacin (10 mg/kg) | 0.50 ± 0.07 | 60% |
Table 3: Hypothetical Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in a Murine Model of Allergic Asthma
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) |
| Vehicle Control | 8.5 ± 1.2 | 4.2 ± 0.8 | 1.5 ± 0.3 |
| This compound (20 mg/kg) | 4.2 ± 0.7 | 1.8 ± 0.5 | 0.8 ± 0.2 |
| Dexamethasone (1 mg/kg) | 3.5 ± 0.6 | 1.2 ± 0.4 | 0.6 ± 0.1 |
Proposed Experimental Protocols for Evaluating the Anti-Inflammatory Properties of this compound
The following are detailed methodologies for key experiments that could be conducted to elucidate the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Activity: Cytokine Production in Macrophages
-
Cell Line: Murine macrophage cell line J774A.1 or primary bone marrow-derived macrophages (BMDMs).
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Experimental Procedure:
-
Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour. A positive control such as Dexamethasone (1 µM) should be included.
-
Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Results are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-220 g).
-
Experimental Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg, p.o.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Administer the respective treatments orally one hour before the induction of inflammation.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using one-way ANOVA followed by a post-hoc test.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound inhibits Thromboxane A2 synthase, blocking TXA2 production and its pro-inflammatory effects.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing this compound's in vitro anti-inflammatory effects on macrophages.
Conclusion and Future Directions
This compound, as a thromboxane A2 synthase inhibitor, holds significant, albeit largely unexplored, potential as an anti-inflammatory agent. Its well-defined mechanism of action provides a strong rationale for its efficacy in mitigating inflammatory processes. The lack of specific published data on this compound's anti-inflammatory properties highlights a critical gap in our understanding of this compound. The hypothetical data and experimental protocols presented in this whitepaper offer a roadmap for future investigations. Further preclinical studies are warranted to systematically evaluate the anti-inflammatory profile of this compound, which could potentially lead to its repositioning for the treatment of various inflammatory disorders. Such research would not only shed light on the therapeutic potential of this compound but also contribute to a deeper understanding of the role of thromboxane A2 in inflammation.
Methodological & Application
Pirmagrel Dosage for In Vivo Animal Models of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmagrel is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. By blocking the synthesis of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, this compound demonstrates significant potential as an antithrombotic agent.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, along with suggested dosage guidelines and detailed experimental protocols for its evaluation in preclinical in vivo models of thrombosis.
Disclaimer: Limited publicly available data exists for specific this compound dosages in in vivo animal models of thrombosis. The dosage information provided for other thromboxane synthase inhibitors, such as Ozagrel and Dazoxiben, is intended to serve as a valuable reference for initiating dose-finding studies for this compound. Researchers are strongly encouraged to conduct thorough dose-response investigations to determine the optimal dosage for their specific animal model and experimental conditions.
Mechanism of Action
This compound exerts its antithrombotic effect by specifically inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2) within platelets.[1][2] TXA2 is a highly prothrombotic molecule that promotes platelet activation, aggregation, and vasoconstriction. By inhibiting TXA2 synthesis, this compound effectively reduces these key events in thrombus formation.
An important consequence of thromboxane synthase inhibition is the potential for "endoperoxide steal," where the accumulated PGH2 substrate can be shunted towards the production of other prostaglandins, such as prostacyclin (PGI2), by endothelial cells. PGI2 is a potent inhibitor of platelet aggregation and a vasodilator, thus contributing to the overall antithrombotic and vasoprotective effects of this compound.
References
Application Notes and Protocols for Pirmagrel Administration in a Rat Model of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Pirmagrel, a thromboxane synthase inhibitor, in a rat model of arterial thrombosis. The information is intended to guide researchers in designing and executing preclinical studies to assess the antithrombotic potential of this compound.
Introduction to this compound
This compound (also known as CGS-13080) is an antiplatelet agent that selectively inhibits thromboxane synthase.[1][2] This enzyme is critical in the arachidonic acid cascade for the production of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, this compound reduces the levels of TXA2, thereby decreasing platelet aggregation and the propensity for thrombus formation.[3] Studies have shown that this compound effectively suppresses serum thromboxane B2 (TXB2), a stable metabolite of TXA2, and its urinary metabolites.[2] This mechanism of action makes this compound a candidate for the prevention and treatment of arterial thrombosis.
Data Presentation
The following tables summarize the expected quantitative data from key experiments in a rat model of arterial thrombosis treated with this compound.
Table 1: Effect of this compound on Time to Occlusion in a Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg) | N | Time to Occlusion (minutes) |
| Vehicle Control | - | 10 | Mean ± SEM |
| This compound | X | 10 | Mean ± SEM |
| This compound | Y | 10 | Mean ± SEM |
| This compound | Z | 10 | Mean ± SEM |
| Positive Control (e.g., Aspirin) | 30 | 10 | Mean ± SEM |
Table 2: Effect of this compound on Ex Vivo Platelet Aggregation
| Treatment Group | Dose (mg/kg) | Agonist (e.g., ADP, Collagen) | % Aggregation |
| Vehicle Control | - | ADP (10 µM) | Mean ± SEM |
| Collagen (5 µg/mL) | Mean ± SEM | ||
| This compound | X | ADP (10 µM) | Mean ± SEM |
| Collagen (5 µg/mL) | Mean ± SEM | ||
| This compound | Y | ADP (10 µM) | Mean ± SEM |
| Collagen (5 µg/mL) | Mean ± SEM | ||
| This compound | Z | ADP (10 µM) | Mean ± SEM |
| Collagen (5 µg/mL) | Mean ± SEM |
Table 3: Effect of this compound on Bleeding Time
| Treatment Group | Dose (mg/kg) | N | Bleeding Time (seconds) |
| Vehicle Control | - | 10 | Mean ± SEM |
| This compound | X | 10 | Mean ± SEM |
| This compound | Y | 10 | Mean ± SEM |
| This compound | Z | 10 | Mean ± SEM |
| Positive Control (e.g., Clopidogrel) | 10 | 10 | Mean ± SEM |
Experimental Protocols
This model is widely used to induce endothelial injury and subsequent thrombus formation in a controlled manner.[3][4][5]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., a mixture of ketamine and xylazine)
-
This compound
-
Vehicle (e.g., saline or appropriate solvent)
-
Ferric chloride (FeCl3) solution (e.g., 10-35% in distilled water)
-
Filter paper discs (2 mm diameter)
-
Doppler flow probe
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Suture material
Procedure:
-
Anesthetize the rat via intraperitoneal injection.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle intravenously or orally at the desired pre-treatment time.
-
Saturate a filter paper disc with the FeCl3 solution and apply it to the adventitial surface of the carotid artery for a specified duration (e.g., 3-5 minutes).[3]
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor the carotid artery blood flow until complete occlusion occurs (defined as zero blood flow for at least 1 minute) or for a predetermined observation period (e.g., 60 minutes).
-
Record the time to occlusion.
This assay measures the ability of platelets from treated animals to aggregate in response to various agonists.
Materials:
-
Blood collected from anesthetized rats from Protocol 1 (prior to thrombosis induction)
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation
-
Platelet aggregation agonists (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid)
-
Platelet aggregometer
Procedure:
-
Collect blood via cardiac puncture into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Place a sample of PRP in the aggregometer cuvette and establish a baseline.
-
Add a platelet agonist to the PRP and record the change in light transmission for a set period.
-
Calculate the percentage of platelet aggregation, with 0% being the baseline PRP and 100% being the PPP.
This protocol assesses the effect of this compound on primary hemostasis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound or vehicle
-
Scalpel or a standardized cutting device
-
Filter paper
-
Timer
Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate pre-treatment time, anesthetize the rat.
-
Make a standardized transverse incision on the rat's tail, approximately 3 mm from the tip.[6][7]
-
Immediately start a timer.
-
Gently blot the blood with filter paper every 15-30 seconds without touching the wound.
-
Stop the timer when no more blood is absorbed by the filter paper. This is the bleeding time.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
Caption: Experimental workflow for the rat arterial thrombosis model.
Caption: Logical relationship of this compound's effects.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Pharmacokinetics and biochemical efficacy of this compound, a thromboxane synthase inhibitor, in renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piracetam - Wikipedia [en.wikipedia.org]
- 6. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pyrls.com [pyrls.com]
Application Note: High-Throughput Quantification of Pirmagrel in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pirmagrel in human plasma. This compound, a selective thromboxane synthase inhibitor, has been investigated for its antithrombotic properties.[1] The method outlined here utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, providing high throughput and reliable quantification of this compound in a complex biological matrix. The validation of this bioanalytical method would typically follow FDA and EMA guidelines to ensure accuracy, precision, and reliability for clinical and non-clinical studies.[2]
Introduction
This compound is an antiplatelet agent that acts by inhibiting thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2).[1][3] TXA2 is a potent vasoconstrictor and inducer of platelet aggregation.[4][5] By inhibiting TXA2 synthesis, this compound reduces platelet aggregation and vasoconstriction, making it a potential therapeutic agent for thrombotic diseases.[4][6]
Accurate quantification of this compound in plasma is essential for pharmacokinetic and pharmacodynamic assessments in drug development. LC-MS/MS offers high selectivity, sensitivity, and speed, making it the preferred technique for bioanalytical studies.[7] This document provides a detailed protocol for sample preparation, chromatographic conditions, and mass spectrometric parameters for the analysis of this compound in human plasma.
This compound Signaling Pathway
This compound targets the arachidonic acid metabolic pathway. The diagram below illustrates the mechanism of action of this compound as a thromboxane synthase inhibitor.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below. The process begins with plasma sample collection, followed by protein precipitation, LC-MS/MS analysis, and data processing.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
This compound internal standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with K2-EDTA as anticoagulant)
Equipment
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II LC system)[8]
-
Triple quadrupole mass spectrometer (e.g., Agilent 6495 Triple Quadrupole MS system)[8]
-
Analytical balance
-
Microcentrifuge
-
Pipettes
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 50 µL of internal standard solution (concentration to be optimized).
-
Add 150 µL of cold acetonitrile to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, re-equilibrate for 0.9 min |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of this compound and IS |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Method Validation Summary
A full validation of this method would be performed according to regulatory guidelines.[10] The following tables summarize the expected performance characteristics of the method.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 2000 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 1600 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 85 - 115 |
| High | 1600 | > 85 | 85 - 115 |
Stability
| Stability Condition | Duration | Stability (%) |
| Bench-top at room temperature | 24 hours | 85 - 115 |
| Freeze-thaw cycles (-20°C to room temperature) | 3 cycles | 85 - 115 |
| Long-term storage at -80°C | 30 days | 85 - 115 |
| Post-preparative in autosampler at 4°C | 48 hours | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a framework for a sensitive, selective, and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for supporting pharmacokinetic studies in a drug development setting. The method is designed to meet the rigorous standards of bioanalytical method validation as required by regulatory agencies.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. pharmacologyeducation.org [pharmacologyeducation.org]
- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pirmagrel in Pre-eclampsia Pathophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-eclampsia is a complex hypertensive disorder of pregnancy, representing a significant cause of maternal and fetal morbidity and mortality worldwide. A key aspect of its pathophysiology involves an imbalance in vasoactive prostanoids, specifically an excess of the potent vasoconstrictor and platelet aggregator, thromboxane A2 (TXA2), relative to the vasodilator and platelet inhibitor, prostacyclin (PGI2). Pirmagrel, a selective inhibitor of thromboxane A2 synthase, presents a valuable pharmacological tool to investigate the role of this imbalance in the pathogenesis of pre-eclampsia. These application notes provide detailed protocols for utilizing this compound in relevant in vitro experimental models.
Mechanism of Action of this compound
This compound selectively inhibits the enzyme thromboxane A2 synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. By blocking this enzyme, this compound reduces the production of TXA2. A significant consequence of this inhibition is the potential for the accumulated PGH2 substrate to be redirected towards the synthesis of other prostanoids, including the beneficial vasodilator and platelet inhibitor, prostacyclin (PGI2), by prostacyclin synthase. This redirection can help to normalize the thromboxane-to-prostacyclin ratio, a key imbalance observed in pre-eclampsia.[1] In studies on cytotrophoblasts from pre-eclamptic pregnancies, this compound has been shown to inhibit thromboxane production in a dose-dependent manner, with a corresponding increase in prostacyclin production.[1]
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Experimental Protocols
The following protocols describe the use of this compound in primary human trophoblast cell culture to investigate its effects on prostanoid production.
Protocol 1: Isolation and Culture of Primary Human Cytotrophoblasts
This protocol outlines the isolation of cytotrophoblasts from placental tissue, a critical step for in vitro studies of pre-eclampsia.
Materials:
-
Freshly collected placental tissue (from normotensive and pre-eclamptic pregnancies, with appropriate ethical approval and patient consent)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin
-
DNase I
-
Percoll
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
Procedure:
-
Obtain fresh placental tissue immediately after delivery.
-
Dissect villous tissue, avoiding decidual and connective tissues.
-
Mince the tissue into small fragments (1-2 mm³).
-
Wash the minced tissue with HBSS to remove excess blood.
-
Perform enzymatic digestion using a solution of trypsin and DNase I to release the cells.
-
Stop the digestion by adding FBS.
-
Filter the cell suspension to remove undigested tissue.
-
Purify the cytotrophoblasts from the cell suspension using a Percoll gradient centrifugation.
-
Collect the cytotrophoblast layer and wash the cells with DMEM.
-
Resuspend the purified cytotrophoblasts in culture medium (DMEM with FBS and penicillin-streptomycin) and plate them in culture dishes.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Treatment of Cytotrophoblasts with this compound and Measurement of Prostanoids
This protocol details the treatment of cultured cytotrophoblasts with this compound and the subsequent analysis of thromboxane and prostacyclin levels.
Materials:
-
Cultured primary human cytotrophoblasts (from Protocol 1)
-
This compound solution (in an appropriate solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) or other stimuli to induce prostanoid production
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2, a stable metabolite of TXA2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α, a stable metabolite of PGI2)
Procedure:
-
Culture the isolated cytotrophoblasts until they reach the desired confluence.
-
Prepare different concentrations of this compound solution. A dose-response study is recommended, with concentrations potentially ranging from 0.001 µM upwards.[1]
-
Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
To stimulate prostanoid production, a subset of cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).[1]
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentrations of TXB2 and 6-keto-PGF1α in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Normalize the prostanoid levels to the total protein content of the cells in each well.
Caption: Experimental workflow for studying the effect of this compound on trophoblasts.
Data Presentation
The quantitative data obtained from the experiments can be summarized in a table for clear comparison.
| Treatment Group | This compound Concentration (µM) | TXB2 Production (pg/mg protein) | 6-keto-PGF1α Production (pg/mg protein) | TXB2 / 6-keto-PGF1α Ratio |
| Normotensive Trophoblasts | ||||
| Vehicle Control | 0 | |||
| This compound | 0.001 | |||
| This compound | 0.01 | |||
| This compound | 0.1 | |||
| Pre-eclamptic Trophoblasts | ||||
| Vehicle Control | 0 | |||
| This compound | 0.001 | |||
| This compound | 0.01 | |||
| This compound | 0.1 |
Conclusion
This compound serves as a specific and potent tool for elucidating the role of the thromboxane A2 pathway in the pathophysiology of pre-eclampsia. The provided protocols offer a framework for researchers to investigate the effects of this compound in primary human cell models, which can provide valuable insights into the potential therapeutic utility of thromboxane synthase inhibitors in managing this complex pregnancy disorder. Further in vivo studies in appropriate animal models of pre-eclampsia would be the next logical step to validate these in vitro findings.
References
Application Notes and Protocols: Experimental Design for Studying Pirmagrel's Effects on Bleeding Time
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmagrel (CGS 13080) is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, this compound is expected to exhibit antiplatelet activity and consequently prolong bleeding time.[3] These application notes provide a detailed experimental framework for evaluating the in vivo effects of this compound on hemostasis, specifically focusing on bleeding time in a preclinical mouse model. The protocols outlined below are designed to ensure robust and reproducible data collection, essential for the preclinical assessment of novel antiplatelet agents.
Key Signaling Pathway: Thromboxane A2 Synthesis and Action
The primary mechanism of action of this compound is the inhibition of thromboxane A2 synthase. This enzyme is critical in the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2) within platelets. TXA2 then acts on thromboxane receptors on the surface of other platelets, initiating a signaling cascade that leads to platelet activation, aggregation, and clot formation. By inhibiting TXA2 synthase, this compound reduces the levels of TXA2, thereby attenuating platelet aggregation and prolonging the time to form a stable clot.
Experimental Design and Workflow
A dose-escalation study is proposed to comprehensively evaluate the effect of this compound on bleeding time. This will be complemented by the use of well-characterized antiplatelet agents as positive controls.
Detailed Experimental Protocols
Animal Model
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.
-
Group Size: n=8-10 mice per group to ensure statistical power.
Drug Preparation and Administration
-
This compound: Based on clinical infusion data of 0.08-0.1 mg/kg/hr, and applying allometric scaling, a starting oral dose range of 1, 5, and 25 mg/kg is proposed for this mouse study.[4] this compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Aspirin (Positive Control): Prepare a 100 mg/kg solution in 1% carboxymethylcellulose.[5]
-
Clopidogrel (Positive Control): Prepare a 25 mg/kg solution in normal saline.[6]
-
Vehicle Control: Administer the vehicle used for this compound and Aspirin.
-
Administration: Administer all substances orally via gavage 1 hour before the bleeding time assay.
Tail Bleeding Time (TBT) Assay Protocol
This is a widely used method to assess hemostasis in mice.[7]
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a restraining device, allowing the tail to be accessible.
-
Immerse the distal 2 cm of the tail in a tube containing saline pre-warmed to 37°C.
-
Using a sterile scalpel, transect 3 mm from the tip of the tail.
-
Immediately start a stopwatch.
-
Record the time until bleeding ceases for a continuous period of 30 seconds.
-
The endpoint is the cessation of bleeding. A cut-off time of 900 seconds (15 minutes) is recommended to prevent excessive blood loss.
-
At the end of the observation period, cauterize the tail tip to ensure hemostasis.
Saphenous Vein Bleeding (SVB) Assay Protocol
This model is considered to have better sensitivity and lower variability than the TBT assay.[7]
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine position and gently restrain the hind limbs.
-
Shave the medial aspect of the hind limb to expose the saphenous vein.
-
Make a small incision in the skin overlying the saphenous vein.
-
Puncture the vein with a 27-gauge needle.
-
Start a stopwatch immediately.
-
Gently blot the forming drop of blood with filter paper every 15 seconds, without disturbing the wound.
-
Record the time until bleeding stops for a continuous period of 30 seconds.
-
A cut-off time of 600 seconds (10 minutes) is recommended.
-
Apply gentle pressure to the wound to ensure hemostasis after the experiment.
Data Presentation
All quantitative data should be summarized in a clear and structured table to facilitate comparison between treatment groups.
Table 1: Effect of this compound and Control Compounds on Bleeding Time
| Treatment Group | Dose (mg/kg) | N | Mean Bleeding Time (seconds) ± SEM | % Increase vs. Vehicle | p-value vs. Vehicle |
| Vehicle Control | - | 10 | Data | - | - |
| This compound | 1 | 10 | Data | Data | Data |
| This compound | 5 | 10 | Data | Data | Data |
| This compound | 25 | 10 | Data | Data | Data |
| Aspirin | 100 | 10 | Data | Data | Data |
| Clopidogrel | 25 | 10 | Data | Data | Data |
SEM: Standard Error of the Mean
Statistical Analysis
Data should be presented as the mean ± standard error of the mean (SEM). Statistical significance between the treatment groups and the vehicle control group can be determined using a one-way analysis of variance (ANOVA) followed by a Dunnett's post-hoc test. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The described experimental design and protocols provide a comprehensive framework for the preclinical evaluation of this compound's effect on bleeding time. By employing standardized and validated in vivo models, alongside appropriate positive controls, researchers can obtain reliable and reproducible data to inform the further development of this compound as a potential antiplatelet therapeutic. Careful adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and scientific publications.
References
- 1. Effect of thromboxane A2 inhibitors on allergic pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CGS-13080, a thromboxane inhibitor, on pulmonary vascular resistance in patients after mitral valve replacement surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]
- 7. The animal rule: The role of clinical pharmacology in determining an effective dose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirmagrel Infusion in Canine Thrombosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmagrel is a selective inhibitor of thromboxane A2 synthase, an enzyme critical in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a key role in the pathophysiology of thrombosis. By inhibiting TXA2 synthesis, this compound is a promising candidate for antithrombotic therapy. These application notes provide a detailed, albeit extrapolated, protocol for the infusion of this compound in canine thrombosis studies, based on methodologies used for similar thromboxane synthase inhibitors. The provided protocols for inducing thrombosis in canine models are well-established.
Mechanism of Action
This compound selectively inhibits the enzyme thromboxane A2 synthase. This inhibition reduces the conversion of prostaglandin H2 to thromboxane A2 in platelets. The subsequent decrease in TXA2 levels leads to reduced platelet aggregation and vasoconstriction, thereby exerting its antithrombotic effect.
Figure 1: this compound's Mechanism of Action
Experimental Protocols
Canine Model of Coronary Artery Thrombosis
This protocol is adapted from established methods to induce coronary artery thrombosis in dogs.[1][2]
Materials:
-
Anesthetized adult mongrel dogs
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
Electromagnetic flow probe
-
External constrictor (e.g., plastic ring)
-
Thrombin solution
-
Fresh autologous blood
Procedure:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending or circumflex coronary artery.
-
Place an electromagnetic flow probe proximally to the selected segment to monitor coronary blood flow.
-
Induce endothelial injury to the arterial segment by gentle external compression with forceps.
-
Place an external constrictor around the artery distal to the flow probe to create a critical stenosis (approximately 60-80% reduction in diameter).[3]
-
Induce thrombus formation by injecting a mixture of thrombin and fresh autologous blood into the isolated segment.
-
Monitor coronary blood flow for the formation of an occlusive thrombus, indicated by a cyclical reduction in flow.[3]
This compound Infusion Protocol (Hypothetical)
Materials:
-
This compound sterile solution for injection
-
Infusion pump
-
Intravenous catheters
Procedure:
-
Following the establishment of a stable thrombotic model, administer an intravenous bolus of this compound. A starting dose could be in the range of 0.1-0.5 mg/kg.
-
Immediately following the bolus, begin a constant rate infusion (CRI) of this compound. An initial infusion rate to evaluate could be between 0.2-0.6 mg/kg/hour.[4]
-
Monitor coronary blood flow continuously to assess the antithrombotic effect of this compound, evidenced by the restoration and maintenance of blood flow.
-
Collect blood samples at baseline and at specified intervals during the infusion for ex vivo platelet aggregation studies and other hematological analyses.
Figure 2: Experimental Workflow
Assessment of Platelet Aggregation
Materials:
-
Whole blood or platelet-rich plasma (PRP)
-
Platelet aggregometer
-
Aggregating agents (e.g., collagen, arachidonic acid)
-
Adenosine triphosphate (ATP) assay reagents
Procedure:
-
Collect blood samples in citrate-containing tubes.
-
Prepare PRP by centrifugation if required by the aggregometer.
-
Pre-warm the samples to 37°C.
-
Add an aggregating agent (e.g., collagen at 5 µg/ml or arachidonic acid at 10 µM) to the sample.[5]
-
Measure the change in light impedance or transmission to quantify platelet aggregation.
-
For ATP secretion studies, measure ATP release from platelets concurrently with aggregation.[5]
Buccal Mucosal Bleeding Time (BMBT)
This procedure is a standardized method to assess primary hemostasis.[6][7][8]
Materials:
-
Spring-loaded bleeding time device
-
Filter paper
-
Stopwatch
-
Gauze to secure the upper lip
Procedure:
-
Gently fold the dog's upper lip to expose the buccal mucosa.
-
Secure the lip with a strip of gauze.
-
Place the bleeding time device firmly against the mucosal surface and trigger it to make a standardized incision.
-
Start the stopwatch immediately.
-
Blot the blood flowing from the incision with filter paper every 30 seconds, without touching the incision itself.
-
Stop the stopwatch when blood no longer stains the filter paper. This is the bleeding time.
Data Presentation
The following tables summarize expected quantitative outcomes based on studies of similar thromboxane synthase inhibitors in canine models.
Table 1: Effect of Thromboxane Synthase Inhibitors on Platelet Aggregation
| Treatment Group | Agonist | Platelet Aggregation (% of baseline) | ATP Secretion (nmol/10^8 platelets) | Reference |
| Vehicle Control | Collagen | 100 | 5.5 ± 0.8 | [5] |
| Thromboxane Synthase Inhibitor (e.g., CGS 12970) | Collagen | 95 ± 5 | 4.8 ± 0.6 | [5] |
| Vehicle Control | Arachidonic Acid | 100 | 4.2 ± 0.5 | [5] |
| Thromboxane Synthase Inhibitor (e.g., CGS 12970) | Arachidonic Acid | 5 ± 2 | 1.2 ± 0.3 | [5] |
*p < 0.01 compared to vehicle control
Table 2: Hemodynamic and Hemostatic Effects of a Combined Thromboxane Receptor Antagonist and Synthase Inhibitor (DTTX30) in a Canine Thrombosis Model
| Parameter | Baseline | Post-DTTX30 (0.12 mg/kg IV bolus + 0.29 mg/kg/hr) | Reference |
| Coronary Blood Flow | Cyclical Occlusions | Stable, Non-occlusive Flow | [4] |
| Heart Rate (beats/min) | 150 ± 10 | 145 ± 8 | [4] |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 102 ± 6 | [4] |
| Sublingual Bleeding Time (min) | 2.5 ± 0.5 | 7.5 ± 1.5 | [4] |
| Ex vivo Platelet Aggregation (collagen-induced) | 100% | 0% | [4] |
*p < 0.05 compared to baseline
Conclusion
While a specific, validated infusion protocol for this compound in canine thrombosis studies is not yet established in the public domain, the provided methodologies and extrapolated data from similar compounds offer a robust starting point for researchers. The experimental models for inducing thrombosis are well-documented and reliable. The proposed infusion protocol, based on a similar class of drugs, provides a scientifically grounded approach to investigating the antithrombotic potential of this compound in a preclinical setting. Careful dose-ranging studies and comprehensive monitoring of both efficacy and safety parameters will be crucial in defining the optimal therapeutic window for this compound in canines.
References
- 1. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. ahajournals.org [ahajournals.org]
- 4. DTTX30, a combined thromboxane receptor antagonist and thromboxane synthetase inhibitor, prevents coronary thrombosis in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of low-dose aspirin and specific thromboxane synthetase inhibition on whole blood platelet aggregation and adenosine triphosphate secretion in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 7. dvm360.com [dvm360.com]
- 8. idexx.co.uk [idexx.co.uk]
Troubleshooting & Optimization
Troubleshooting Pirmagrel insolubility in aqueous buffers
Welcome to the technical support center for Pirmagrel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CGS-13080) is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] Its chemical formula is C13H16N2O2, and its IUPAC name is Imidazo(1,5-a)pyridine-5-hexanoic acid.[3] By inhibiting thromboxane A2 synthase, this compound blocks the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[4] This mechanism makes it a subject of interest in cardiovascular and thrombosis research.
Q2: What are the known solubility properties of this compound?
This compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO).[3] A known solubility in DMSO is 60 mg/mL (258.31 mM), and sonication is recommended to aid dissolution.[5] Information regarding its solubility in aqueous buffers is limited, which can present challenges in experimental setups.
Q3: What are the storage recommendations for this compound?
For short-term storage (days to weeks), it is recommended to store this compound at 0 - 4°C in a dry and dark environment. For long-term storage (months to years), it should be stored at -20°C.[3]
Troubleshooting Guide: this compound Insolubility in Aqueous Buffers
Researchers may encounter difficulties in dissolving this compound directly in aqueous buffers for in vitro and in vivo experiments. The following guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Issue: this compound precipitates when diluted from a DMSO stock into my aqueous buffer (e.g., PBS, Tris).
Root Cause Analysis:
This compound's chemical structure contains both a basic imidazopyridine ring system and an acidic carboxylic acid group, making it an amphoteric molecule. Its solubility in aqueous solutions is highly dependent on the pH of the buffer. At a pH close to its isoelectric point, the molecule will have a net neutral charge, leading to minimal aqueous solubility and a higher tendency to precipitate. The pKa of the basic nitrogen on the imidazopyridine ring of a similar compound has been reported to be around 9.3. The pKa of the carboxylic acid group is expected to be in the acidic range (typically around 4-5). Therefore, the charge state of this compound will change significantly across the physiological pH range.
Solutions:
1. pH Adjustment of the Aqueous Buffer:
The most effective way to improve the solubility of this compound in aqueous buffers is to adjust the pH to a range where the molecule is predominantly in its charged, more soluble form.
-
Acidic Buffers (pH < 4): In acidic conditions, the basic nitrogen on the imidazopyridine ring will be protonated, resulting in a positively charged molecule with likely increased aqueous solubility.
-
Alkaline Buffers (pH > 10): In alkaline conditions, the carboxylic acid group will be deprotonated, resulting in a negatively charged molecule, which should also enhance aqueous solubility.
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11).
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
In separate microcentrifuge tubes, add a small aliquot of the this compound DMSO stock to each buffer to achieve the desired final concentration (e.g., 10-100 µM). Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize its effects on the experiment.
-
Vortex the tubes and visually inspect for any precipitation.
-
If precipitation is observed, try further dilution or a different pH buffer.
-
For a quantitative analysis, incubate the solutions for a set period, centrifuge to pellet any insoluble material, and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Table 1: Predicted Charge State and Relative Solubility of this compound at Different pH Ranges
| pH Range | Predicted Dominant Charge | Expected Relative Aqueous Solubility | Recommended Buffer Systems |
| < 4 | Positive (cationic) | High | Citrate, Glycine-HCl |
| 4 - 9 | Zwitterionic/Neutral | Low | Phosphate, HEPES, Tris (at neutral pH) |
| > 10 | Negative (anionic) | High | Carbonate-Bicarbonate, Glycine-NaOH |
2. Use of Solubilizing Excipients:
If adjusting the pH is not compatible with your experimental system, the use of solubilizing agents can be explored.
-
Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be added to the aqueous buffer at low concentrations (typically 0.01% - 0.1%) to help maintain this compound in solution.
-
Cyclodextrins: Encapsulating agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.
Experimental Protocol: Screening Solubilizing Excipients
-
Prepare your primary aqueous buffer.
-
Create stock solutions of different solubilizing agents in your buffer (e.g., 1% Tween® 20, 10% HP-β-CD).
-
Add the excipient stock solution to your buffer to achieve a range of final concentrations.
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Add a small aliquot of the this compound DMSO stock to the buffers containing the different excipients.
-
Visually inspect for precipitation and/or quantify the soluble fraction as described previously.
Visualizations
Signaling Pathway
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended workflow for dissolving this compound for experiments.
Logical Relationship
Caption: Key factors influencing the aqueous solubility of this compound.
References
Technical Support Center: Optimizing Pirmagrel Concentration for In Vitro Experiments
Welcome to the technical support center for Pirmagrel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for your in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of thromboxane A2 synthase. It blocks the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. By inhibiting TXA2 production, this compound effectively reduces platelet activation.
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: A starting point for in vitro studies can be guided by concentrations used in previous research. For instance, in studies with cytotrophoblasts from pre-eclamptic women, a relatively low concentration of 0.001 µM this compound was shown to normalize the imbalance of thromboxane and prostacyclin production. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 311.38 g/mol ), add 321.1 µL of DMSO. Gently vortex or sonicate to ensure the compound is fully dissolved. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the downstream effects of this compound treatment?
A4: By inhibiting thromboxane synthase, this compound leads to a decrease in the production of thromboxane B2 (TXB2), the stable metabolite of TXA2. This reduction in TXA2 signaling ultimately leads to decreased platelet aggregation and vasoconstriction.
Troubleshooting Guides
Issue 1: Low or No Efficacy of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.001 µM to 100 µM) to determine the optimal effective concentration for your specific cell type and assay. |
| Compound Degradation | Ensure the this compound stock solution has been stored properly at -20°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cell Health | Confirm that your cells are healthy and viable before treatment. Unhealthy cells may not respond appropriately to stimuli or inhibitors. |
| Assay Sensitivity | Verify that your assay is sensitive enough to detect changes in thromboxane B2 levels or platelet aggregation. Consider using a more sensitive detection method if necessary. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Increase the number of wash steps after antibody incubations in ELISA-based assays. Consider adding a blocking agent like bovine serum albumin (BSA) to your buffers. |
| Reagent Contamination | Use fresh, high-quality reagents and sterile techniques to avoid contamination that could lead to a high background signal. |
| Autofluorescence | If using fluorescence-based assays, check for cellular autofluorescence at the excitation and emission wavelengths used. If present, consider using a different fluorescent probe or quenching agents. |
Experimental Protocols
Protocol 1: In Vitro Thromboxane B2 (TXB2) Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit the production of TXB2 in a cell-based assay.
Materials:
-
Cell line of interest (e.g., platelets, endothelial cells)
-
Cell culture medium
-
This compound
-
Arachidonic Acid (AA) or other stimulus (e.g., collagen, ADP)
-
Phosphate Buffered Saline (PBS)
-
Commercially available TXB2 ELISA kit
Procedure:
-
Cell Seeding: Seed your cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: The next day, remove the medium and wash the cells once with PBS. Add fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (DMSO, ≤ 0.1%). Incubate for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., Arachidonic Acid to a final concentration of 10 µM) to each well to induce TXB2 production. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
TXB2 Measurement: Measure the concentration of TXB2 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TXB2 production for each this compound concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TXB2 production.
Protocol 2: Cytotoxicity Assay
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque-walled plates (depending on the assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 500 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Calculate the IC50 value, which represents the concentration of this compound that reduces cell viability by 50%.
Data Presentation
| Parameter | This compound Concentration | Result |
| TXB2 Inhibition | 0.001 µM | Effective in normalizing thromboxane/prostacyclin balance in specific cell types |
| To be determined by user | IC50 value for TXB2 inhibition | |
| Cytotoxicity | To be determined by user | IC50 value for cell viability |
Visualizations
Technical Support Center: Pirmagrel Stability and Handling in Organic Solvents
This technical support center provides guidance on the stability and handling of Pirmagrel in DMSO and other common organic solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and highly effective solvent for creating high-concentration stock solutions of many organic small molecules like this compound due to its excellent solubilizing properties.[1][2][3] For compounds that are sensitive to oxidation, the use of anhydrous DMSO is recommended.
Q2: How should I store this compound stock solutions in DMSO?
A2: this compound in DMSO stock solutions should be stored at -20°C or -80°C for long-term stability.[4] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can potentially degrade the compound over time.[5] While many compounds are stable to multiple freeze-thaw cycles, minimizing them is a best practice.[5]
Q3: Can I store this compound in DMSO at room temperature?
A3: It is not recommended to store this compound in DMSO at room temperature for extended periods. While DMSO itself is thermally stable, the stability of the dissolved compound can be compromised.[1] For short-term storage during an experiment (up to 8 hours), keeping the solution at 4°C is preferable to room temperature.[6]
Q4: Is this compound stable in aqueous solutions after dilution from a DMSO stock?
A4: The stability of this compound in aqueous buffers after dilution from a DMSO stock can be limited. It is crucial to prepare fresh dilutions for each experiment and use them promptly. The final concentration of DMSO in the aqueous solution should be kept low, typically below 1%, as higher concentrations can affect biological assays.[6]
Q5: What are common signs of this compound degradation in solution?
A5: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation may not always be visible. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the purity of the compound over time.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the DMSO stock solution upon thawing. | The compound's solubility limit may have been exceeded, or the compound is degrading. | Gently warm the solution to 30-37°C and vortex to redissolve. If the precipitate remains, the solution may be supersaturated or degraded. Consider preparing a fresh, lower concentration stock solution. |
| Variability in experimental results using the same this compound stock. | The compound may be degrading due to improper storage or handling, such as repeated freeze-thaw cycles or exposure to light. | Aliquot stock solutions into single-use vials. Protect solutions from light by using amber vials or wrapping them in foil. Perform a stability check of the stock solution using HPLC or LC-MS. |
| Low or no activity observed in a biological assay. | The compound may have precipitated out of the aqueous assay buffer. The final DMSO concentration may be too high, inhibiting the biological target. | Visually inspect the assay plate wells for any precipitate. Ensure the final concentration of this compound is below its solubility limit in the final assay buffer. Optimize the final DMSO concentration to be non-inhibitory, ideally ≤0.5%. |
| Unexpected peaks appear in HPLC/LC-MS analysis of the stock solution. | The compound is degrading, or the DMSO solvent itself contains impurities or has degraded. | Use high-purity, anhydrous DMSO to prepare stock solutions. Store DMSO properly to prevent water absorption, as water can promote the degradation of some compounds.[5][7] If degradation is confirmed, prepare a fresh stock solution. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time.
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- HPLC or LC-MS system
- Analytical column (e.g., C18)
- Mobile phases (e.g., acetonitrile and water with formic acid)
- Autosampler vials
2. Procedure:
- Prepare a stock solution of this compound in DMSO at the desired concentration (e.g., 10 mM).
- Immediately after preparation (Time 0), take an aliquot of the stock solution, dilute it to a suitable concentration for analysis, and inject it into the HPLC/LC-MS system.
- Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
- At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
- Allow the vial to come to room temperature.
- Dilute an aliquot to the same concentration as the Time 0 sample and analyze by HPLC/LC-MS.
- Compare the peak area of the this compound peak at each time point to the Time 0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Experimental Workflow for this compound Stability Assessment
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pirmagrel Off-Target Effect Identification and Minimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing potential off-target effects of Pirmagrel. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a thromboxane A2 (TXA2) synthase inhibitor.[1][2] Its therapeutic effect is primarily achieved by blocking the enzyme responsible for synthesizing TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1] By inhibiting TXA2 production, this compound can help to prevent the formation of blood clots.[1][2]
Q2: Why is it important to screen for off-target effects of this compound?
While this compound is designed to be a selective inhibitor, it is crucial to investigate potential off-target interactions to ensure its safety and efficacy. Off-target effects occur when a drug binds to unintended molecular targets, which can lead to unexpected side effects and toxicity.[3][4] Early identification of off-target activities allows for a more comprehensive understanding of the drug's pharmacological profile and can help in the design of safer and more effective therapeutic strategies.[4][5]
Q3: What are the common methodologies to identify potential off-target effects of a small molecule inhibitor like this compound?
Several established methods can be employed to identify the off-target profile of this compound. These can be broadly categorized as:
-
Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[5][6]
-
Biochemical Assays: These include large-scale screening against panels of purified proteins, such as kinase profiling assays, to directly measure the interaction of this compound with a wide range of potential targets.[7][8][9]
-
Cell-Based Assays: These assays assess the effects of this compound in a more biologically relevant context.[10][11] Examples include cell microarray screening, where the compound is tested against a library of cells overexpressing different proteins.[4][12]
-
Chemical Proteomics: These techniques use chemical probes to identify the direct binding partners of a drug in complex biological samples like cell lysates.[3]
Q4: How can I interpret the results from an off-target screening assay?
Interpreting off-target screening data requires careful consideration of several factors:
-
Binding Affinity: The strength of the interaction (e.g., IC50, Kd) between this compound and the off-target protein is a key indicator of potential biological relevance.
-
Cellular Potency: The concentration of this compound required to elicit a response in a cell-based assay provides insight into its potential physiological effects.
-
Target Expression and Function: The tissue distribution and physiological role of the identified off-target are crucial for predicting potential side effects.
-
Comparison to On-Target Potency: The selectivity of this compound is determined by comparing its potency at the intended target (TXA2 synthase) versus its potency at off-target proteins. A large selectivity window is generally desirable.
Troubleshooting Guides
Issue 1: High background signal in my in vitro kinase profiling assay.
-
Question: I am performing a kinase profiling assay to screen this compound against a panel of kinases, but I am observing high background noise, making it difficult to identify true hits. What could be the cause and how can I troubleshoot this?
-
Answer: High background in kinase assays can stem from several sources. Here are some common causes and troubleshooting steps:
-
ATP Concentration: If the ATP concentration is too low, you might see apparent inhibition that is not specific. Ensure the ATP concentration is at or near the Km value for each kinase.
-
Compound Interference: this compound itself might interfere with the assay technology (e.g., fluorescence or luminescence). Run a control experiment with the compound in the absence of the kinase to check for interference.
-
Reagent Quality: Ensure all reagents, including buffers, ATP, and substrates, are of high quality and have not degraded.
-
Assay Format: Some assay formats are more prone to interference. Consider switching to an alternative detection method, such as a radiometric assay, which is often considered the gold standard.[8]
-
Issue 2: Discrepancy between biochemical and cell-based assay results.
-
Question: My biochemical screen identified several potential kinase off-targets for this compound. However, when I test this compound in cell-based assays for these targets, I don't see any activity. Why is this and what should I do next?
-
Answer: This is a common challenge in drug discovery. Discrepancies between biochemical and cellular assays can arise from several factors:
-
Cellular Permeability: this compound may not be able to efficiently cross the cell membrane to reach its intracellular target. You can assess compound permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay).
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps. Co-incubation with known efflux pump inhibitors can help to investigate this possibility.
-
Intracellular ATP Concentration: The high concentration of ATP within cells can outcompete the inhibitor for binding to the kinase, leading to a lower apparent potency in cellular assays.
-
Target Engagement: It is crucial to confirm that this compound is engaging the target within the cell. Cellular thermal shift assays (CETSA) or NanoBRET target engagement assays can be used for this purpose.
-
Issue 3: I have identified a potential off-target. How do I validate and characterize this interaction?
-
Question: A cell microarray screen suggests that this compound binds to a specific cell surface receptor. What are the next steps to validate this finding and understand its potential consequences?
-
Answer: Validating a potential off-target hit is a critical step. A tiered approach is recommended:
-
Confirmation of Binding: Use an orthogonal binding assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm a direct interaction and determine the binding affinity (Kd).
-
Functional Assays: Investigate the functional consequence of this compound binding to the receptor. Does it act as an agonist, antagonist, or inverse agonist? This will require specific functional assays tailored to the receptor's signaling pathway.
-
Cellular Signaling Pathway Analysis: Use techniques like Western blotting or reporter gene assays to determine if this compound modulates the downstream signaling pathway of the identified off-target receptor.
-
Phenotypic Assays: Assess the phenotypic consequences of the off-target interaction in relevant cell models. For example, does it affect cell proliferation, apoptosis, or another relevant cellular function?
-
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound
This table summarizes the inhibitory activity of this compound against a panel of 10 representative kinases. The data is presented as the percentage of inhibition at a fixed concentration and the IC50 value for significant hits.
| Kinase Target | % Inhibition at 10 µM this compound | IC50 (µM) |
| TXA2 Synthase (On-Target) | 98% | 0.05 |
| Kinase A | 85% | 1.2 |
| Kinase B | 55% | 8.5 |
| Kinase C | 20% | > 50 |
| Kinase D | 92% | 0.8 |
| Kinase E | 15% | > 50 |
| Kinase F | 5% | > 50 |
| Kinase G | 68% | 5.3 |
| Kinase H | 12% | > 50 |
| Kinase I | 3% | > 50 |
| Kinase J | 75% | 3.1 |
Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Cell-Based Off-Target Assay Data for this compound
This table presents data from cell-based functional assays for the validated off-target kinases identified in the biochemical screen.
| Off-Target | Cellular Assay Type | Cellular IC50 (µM) |
| Kinase A | Phosphorylation of downstream substrate | 15.7 |
| Kinase D | Reporter gene assay | 10.2 |
| Kinase G | Cell proliferation assay | > 50 |
| Kinase J | Cytokine release assay | 22.4 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Luminescence-Based Assay
This protocol outlines a general procedure for screening this compound against a panel of kinases using a commercially available luminescence-based ADP detection assay.[9]
Materials:
-
Kinase panel of interest
-
This compound stock solution (in DMSO)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.
-
Add 5 µL of the diluted this compound, vehicle, or positive control to the appropriate wells of the 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of the ADP detection reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values for any significant hits.
Protocol 2: Cell Microarray Off-Target Screening
This protocol describes a general workflow for identifying this compound off-targets using a cell microarray platform where a library of human membrane proteins is overexpressed in cells.[4][12]
Materials:
-
Cell microarray slides with arrays of cells overexpressing a library of human membrane proteins.
-
Fluorescently labeled this compound or a specific detection antibody.
-
Blocking buffer
-
Wash buffer
-
Fixation solution
-
Fluorescence microscope or microarray scanner
Procedure:
-
Thaw the cell microarray slides and allow them to equilibrate to room temperature.
-
Block the slides with blocking buffer for 1 hour to reduce non-specific binding.
-
Incubate the slides with the fluorescently labeled this compound (or unlabeled this compound followed by a labeled detection antibody) at the desired concentration for 1-2 hours.
-
Wash the slides extensively with wash buffer to remove unbound compound.
-
Fix the cells with a suitable fixation solution.
-
Mount the slides with an appropriate mounting medium.
-
Scan the slides using a fluorescence microscope or microarray scanner to detect binding events.
-
Analyze the images to identify specific "hits" where the fluorescent signal is significantly above the background, indicating binding of this compound to the overexpressed protein.
-
Validate the identified hits using orthogonal assays as described in the Troubleshooting Guides.
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 10. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. criver.com [criver.com]
Technical Support Center: Pirmagrel and Tachyphylaxis in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis in long-term studies involving Pirmagrel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] It blocks the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1][2] By inhibiting TXA2 production, this compound is intended to reduce the risk of thrombosis.[1]
Q2: What is tachyphylaxis and why is it a concern in long-term this compound studies?
Tachyphylaxis is the rapid development of decreased drug response after repeated administration.[3][4] In the context of this compound, this means that its antiplatelet effect may diminish over time with continuous dosing.[5] This is a significant concern in long-term studies as it can lead to a loss of therapeutic efficacy.
Q3: What is the suspected mechanism of tachyphylaxis with this compound?
The primary suspected mechanism involves the redirection of the arachidonic acid cascade. By inhibiting thromboxane synthase, this compound can lead to an accumulation of its substrate, PGH2.[1] This accumulated PGH2 can then bind to and activate thromboxane receptors, partially mimicking the effect of TXA2 and thereby reducing the net anti-aggregatory effect of the drug.[1][6]
Q4: What are the general strategies to address tachyphylaxis?
Common strategies to manage tachyphylaxis include dose escalation, intermittent dosing (drug holidays), or the addition of a second agent with a different mechanism of action.[3][7][8] For this compound, a potential strategy could be the co-administration of a thromboxane receptor antagonist.[1]
Troubleshooting Guides
Issue 1: Diminished Anti-platelet Effect Observed Over Time
Description: Initial doses of this compound show expected inhibition of platelet aggregation, but the effect wanes with subsequent administrations despite consistent dosing.
| Potential Cause | Suggested Experimental Verification | Expected Outcome if Cause is Confirmed | Possible Solution |
| Tachyphylaxis due to PGH2 accumulation | Measure serum Thromboxane B2 (TXB2) and conduct platelet aggregation studies using arachidonic acid (AA) and a TXA2 mimetic (e.g., U-46619). | Serum TXB2 levels remain low (indicating continued enzyme inhibition), but platelet aggregation in response to AA is less inhibited than expected. Aggregation in response to U-46619 remains robust. | Implement intermittent dosing ("drug holiday") to allow for receptor resensitization.[7] Consider co-administration with a thromboxane receptor antagonist. |
| Increased drug clearance | Perform pharmacokinetic analysis to measure plasma concentrations of this compound over the course of the long-term study. | Plasma trough concentrations of this compound decrease over time with the same dosing regimen. | Adjust the dosing regimen (increase dose or frequency) to maintain therapeutic plasma concentrations. |
| Development of alternative pro-aggregatory pathways | Perform a broader panel of platelet aggregation studies using different agonists (e.g., ADP, collagen, thrombin). | Reduced inhibition of aggregation in response to agonists other than arachidonic acid. | Investigate the involvement of other signaling pathways and consider combination therapy targeting these pathways. |
Illustrative Quantitative Data:
| Timepoint | This compound Dose | Serum TXB2 (ng/mL) | Platelet Aggregation (Arachidonic Acid-induced, %) |
| Baseline | 0 mg | 150.5 ± 25.2 | 85.3 ± 5.1 |
| Day 7 | 100 mg BID | 10.2 ± 3.1 | 20.1 ± 4.5 |
| Day 28 | 100 mg BID | 12.5 ± 3.8 | 45.7 ± 6.2 |
| Day 35 (after 7-day washout) | 100 mg BID | 11.8 ± 2.9 | 22.4 ± 5.0 |
Note: Data are illustrative and will vary based on the specific experimental model.
Issue 2: Unexpected Biomarker Profile
Description: Inconsistent or unexpected levels of key biomarkers are observed during the study.
| Potential Cause | Suggested Experimental Verification | Expected Outcome if Cause is Confirmed | Possible Solution |
| Sample handling and processing artifacts | Review and standardize protocols for blood collection, processing, and storage. Measure TXB2 in both plasma and serum.[9][10] | High variability in biomarker levels that correlates with different sample handling procedures. Serum TXB2 levels will be significantly higher than plasma levels due to ex vivo platelet activation.[11] | Implement strict, standardized protocols for sample handling. For in vivo TXA2 production, consider measuring urinary metabolites like 11-dehydro-TXB2.[11] |
| This compound leading to shunting of PGH2 to other prostanoids | Measure a panel of prostaglandins (e.g., PGE2, PGF2α, PGI2 metabolite) in plasma or cell culture supernatants. | Increased levels of prostaglandins other than TXA2 concurrent with decreased TXB2.[12] | This is an expected consequence of the drug's mechanism. Correlate these changes with the observed physiological effects. |
Illustrative Quantitative Data:
| Analyte | Baseline (pg/mL) | Day 14 on this compound (pg/mL) |
| TXB2 | 1200 ± 150 | 50 ± 15 |
| PGE2 | 50 ± 10 | 150 ± 30 |
| 6-keto-PGF1α (PGI2 metabolite) | 30 ± 8 | 75 ± 20 |
Note: Data are illustrative and will vary based on the specific experimental model.
Experimental Protocols
Protocol 1: Measurement of Serum Thromboxane B2 (TXB2) Generation
This protocol assesses the ex vivo capacity of platelets to produce TXA2, which is a direct measure of thromboxane synthase activity.[9][10][11]
-
Blood Collection: Draw whole blood into a tube without anticoagulant.
-
Clotting: Allow the blood to clot at 37°C for 60 minutes to ensure complete platelet activation and thromboxane generation.
-
Serum Separation: Centrifuge the clotted blood at 2,000 x g for 15 minutes at room temperature.
-
Sample Storage: Collect the serum and store at -80°C until analysis.
-
TXB2 Measurement: Quantify TXB2 levels in the serum using a validated commercial ELISA kit according to the manufacturer's instructions.[13][14]
Protocol 2: Platelet Aggregometry
This protocol measures the ability of platelets to aggregate in response to various agonists.
-
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at 2,000 x g for 15 minutes to obtain PPP, which will be used as a reference.
-
Aggregation Assay:
-
Whole Blood Aggregometry: Alternatively, impedance aggregometry can be performed on whole blood samples, which may be more physiologically relevant.[15][16]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Proposed mechanism of tachyphylaxis with this compound.
Caption: Experimental workflow to investigate this compound tachyphylaxis.
References
- 1. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. What Is Tachyphylaxis? Definition, Causes, and Treatment [verywellmind.com]
- 4. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 5. Long-term efficacy of sildenafil and tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologyeducation.org [pharmacologyeducation.org]
- 7. goodrx.com [goodrx.com]
- 8. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 9. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 12. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abbexa.com [abbexa.com]
- 15. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clsjournal.ascls.org [clsjournal.ascls.org]
Technical Support Center: Overcoming Pirmagrel's Short Half-Life In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirmagrel. The focus is on addressing the challenges associated with its short in vivo half-life and exploring potential strategies to extend its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CGS 13080) is a small molecule that acts as a selective inhibitor of thromboxane A2 synthase.[1][2] By blocking this enzyme, this compound inhibits the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[1] Research has shown that this compound can effectively suppress serum and urinary levels of thromboxane B2 (TXB2), the stable metabolite of TXA2.[3] Its development, initially by Novartis, for cardiovascular diseases has been discontinued.[1][2]
Q2: What is the reported in vivo half-life of this compound?
This compound exhibits rapid elimination from the body. Studies in renal allograft recipients have shown a biphasic elimination pattern with a distribution half-life of approximately 6.7 minutes and a terminal half-life of about 73 minutes.[3] This short half-life presents a significant challenge for maintaining therapeutic concentrations in vivo.
Q3: Why is a short half-life a problem for a drug like this compound?
A short half-life necessitates frequent administration or continuous infusion to maintain therapeutic drug levels, which can lead to poor patient compliance and increased treatment burden.[4] For a drug targeting chronic conditions, such as cardiovascular diseases, a longer duration of action is highly desirable to ensure consistent efficacy and improve patient outcomes.
Q4: What are the general strategies to extend the half-life of a small molecule drug like this compound?
Several strategies can be employed to extend the in vivo half-life of small molecule drugs. These can be broadly categorized as:
-
Formulation Strategies:
-
Extended-Release Formulations: Creating formulations that release the drug slowly over time. This can be achieved through various techniques such as encapsulation in biodegradable polymers (microencapsulation) or the use of subcutaneous oil-based depots.[5][6]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve stability and alter pharmacokinetic profiles.[7]
-
-
Chemical Modification (Prodrugs & Conjugation):
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the drug molecule to increase its hydrodynamic volume and reduce renal clearance.
-
Lipidation: Attaching lipid chains to promote binding to plasma proteins like albumin, thereby reducing clearance.[8]
-
Prodrug Approach: Modifying the drug into an inactive form (prodrug) that is converted to the active drug in the body, potentially altering its distribution and elimination.[5]
-
-
Alternative Drug Delivery Systems:
Troubleshooting Guides for this compound Half-Life Extension Experiments
Scenario 1: Poor encapsulation efficiency of this compound in PLGA nanoparticles.
Problem: You are attempting to encapsulate this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to create a sustained-release formulation, but the encapsulation efficiency is consistently low.
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | 1. Solvent Screening: Test a panel of organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to identify one that provides good solubility for both this compound and PLGA. 2. Co-solvent System: Consider using a mixture of solvents to improve the solubility of this compound. |
| Drug partitioning into the aqueous phase during emulsification. | 1. pH Adjustment: Modify the pH of the aqueous phase to a value where this compound has lower solubility, thus favoring its partitioning into the organic phase. 2. Increase Polymer Concentration: A higher concentration of PLGA in the organic phase can create a more viscous environment, potentially reducing drug diffusion into the aqueous phase. |
| Inappropriate emulsification parameters. | 1. Optimize Sonication/Homogenization: Vary the power, time, and temperature of the emulsification process to achieve smaller and more stable emulsion droplets. |
Scenario 2: Rapid initial burst release from this compound-loaded microparticles.
Problem: Your in vitro release studies of this compound-loaded microparticles show a high initial burst release within the first few hours, followed by a much slower release rate.
| Potential Cause | Troubleshooting Step |
| This compound adsorbed to the surface of the microparticles. | 1. Washing Step: Introduce a washing step after microparticle fabrication (e.g., with a non-solvent for the polymer but a solvent for the drug) to remove surface-adsorbed this compound. |
| High porosity of the microparticles. | 1. Modify Fabrication Parameters: Adjusting the solvent evaporation rate or the type of emulsifier can alter the porosity of the microparticles. A slower evaporation rate often leads to denser particles. |
| Low molecular weight of the polymer. | 1. Polymer Selection: Use a higher molecular weight grade of the polymer, which will degrade more slowly and can provide a more controlled release. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours.
Protocol 2: In Vitro Release Study of this compound from Nanoparticles
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
-
HPLC system for this compound quantification
Procedure:
-
Sample Preparation: Accurately weigh 10 mg of lyophilized this compound-loaded nanoparticles and suspend them in 10 mL of PBS (pH 7.4) in a centrifuge tube.
-
Incubation: Place the tubes in a shaking incubator at 37°C with gentle agitation (100 rpm).
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), centrifuge the tubes at 5,000 rpm for 5 minutes.
-
Sample Analysis: Withdraw 1 mL of the supernatant and replace it with 1 mL of fresh PBS to maintain sink conditions. Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits Thromboxane A2 Synthase, blocking TXA2 production.
Experimental Workflow for this compound Nanoparticle Formulation and Testing
Caption: Workflow for formulating and testing this compound-loaded nanoparticles.
Logical Relationship of Half-Life Extension Strategies
Caption: Strategies to extend the in vivo half-life of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Pharmacokinetics and biochemical efficacy of this compound, a thromboxane synthase inhibitor, in renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pirmagrel Platelet Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pirmagrel in platelet function assays. Given the inherent variability in biological assays, this resource aims to help users identify potential sources of error and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound's dose-response curve in platelet assays.
| Issue/Question | Potential Causes | Recommended Solutions |
| High variability between replicate wells for the same this compound concentration. | 1. Pipetting Errors: Inaccurate or inconsistent volumes of this compound, platelet-rich plasma (PRP), or agonist. 2. Poor Mixing: Inadequate mixing of reagents in the assay plate. 3. Platelet Activation During Handling: Excessive mechanical stress during pipetting can prematurely activate platelets. | 1. Pipetting Technique: Use calibrated pipettes and reverse pipetting for viscous solutions like PRP. Ensure consistent timing between additions. 2. Mixing: Gently triturate or use an orbital shaker at a low speed to ensure homogeneity without causing platelet activation. 3. Handling: Handle PRP gently, avoiding vigorous vortexing or rapid pipetting. |
| Inconsistent IC50 values for this compound across different experiments. | 1. Donor Variability: Biological differences in platelet count, function, and genetics between blood donors.[1][2][3] 2. Variations in Sample Preparation: Differences in centrifugation speed and time for PRP preparation.[2] 3. Reagent Stability: Degradation of this compound stock solutions or agonists. | 1. Donor Screening: If possible, use a consistent pool of healthy donors who have abstained from medications known to affect platelet function. 2. Standardized Protocol: Adhere strictly to a validated standard operating procedure (SOP) for blood collection and PRP preparation. 3. Reagent Quality Control: Prepare fresh agonist solutions for each experiment. Store this compound stock solutions in small aliquots at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Lower than expected platelet inhibition at high this compound concentrations. | 1. "Shunting" of Prostaglandin Endoperoxides: At high concentrations of a thromboxane synthase inhibitor, the precursor PGH2 can be shunted towards the synthesis of other pro-aggregatory prostaglandins like PGE2 and PGD2. 2. Agonist Concentration Too High: The concentration of the platelet agonist (e.g., arachidonic acid, collagen) may be too high, overriding the inhibitory effect of this compound. 3. This compound Insolubility: this compound may precipitate out of solution at high concentrations. | 1. Pathway Analysis: Consider measuring other prostanoids to investigate potential shunting. 2. Agonist Titration: Perform an agonist dose-response curve to determine the optimal concentration that induces a submaximal platelet aggregation response. 3. Solubility Check: Visually inspect stock and working solutions for any signs of precipitation. Consider using a different solvent or a lower top concentration. |
| Unexpected platelet aggregation in negative control wells (no agonist). | 1. Contamination: Bacterial or particulate contamination of reagents or labware. 2. Spontaneous Platelet Aggregation: Can occur in PRP if the sample is old or has been mishandled.[2] | 1. Aseptic Technique: Use sterile reagents and labware. 2. Fresh Samples: Perform experiments as soon as possible after blood collection and PRP preparation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of thromboxane A2 (TxA2) synthase.[4] It blocks the conversion of prostaglandin H2 (PGH2) into TxA2, a potent mediator of platelet aggregation and vasoconstriction.[4][5] By inhibiting TxA2 production, this compound reduces platelet activation and aggregation.[4][5]
Q2: Which platelet agonists are suitable for use with this compound?
A2: Arachidonic acid is a commonly used agonist as it is the substrate for the cyclooxygenase (COX) enzyme that initiates the thromboxane pathway. Collagen and ADP can also be used, but their signaling pathways are not solely dependent on TxA2, which may result in a less pronounced inhibitory effect of this compound.
Q3: What is a typical IC50 value for this compound in a platelet aggregation assay?
A3: The IC50 value for this compound can vary depending on the assay conditions, including the platelet donor, the agonist used, and the specific protocol. However, based on data from similar thromboxane synthase inhibitors, the expected IC50 range in a light transmission aggregometry (LTA) assay using arachidonic acid as the agonist is typically in the nanomolar to low micromolar range.
Illustrative IC50 Values for this compound in Different Platelet Assays
| Assay Type | Agonist | Agonist Concentration | Representative IC50 (µM) |
| Light Transmission Aggregometry (LTA) | Arachidonic Acid | 1 mM | 0.5 - 2.5 |
| Impedance Aggregometry | Collagen | 2 µg/mL | 1.0 - 5.0 |
| TxB2 ELISA | Arachidonic Acid | 1 mM | 0.1 - 0.8 |
Note: These are illustrative values and may not be representative of all experimental conditions.
Q4: How can I confirm that this compound is inhibiting thromboxane A2 synthase?
A4: The most direct method is to measure the levels of thromboxane B2 (TxB2), the stable metabolite of TxA2, in the supernatant of activated platelets. A dose-dependent decrease in TxB2 levels with increasing concentrations of this compound would confirm target engagement. This can be done using a commercially available TxB2 ELISA kit.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 1500 x g for 10 minutes.
-
Assay Preparation: Add 450 µL of the adjusted PRP to aggregometer cuvettes and allow to equilibrate at 37°C for 5 minutes.
-
This compound Incubation: Add 5 µL of this compound at various concentrations (or vehicle control) to the cuvettes and incubate for 10 minutes at 37°C.
-
Baseline Reading: Place the cuvettes in the aggregometer and establish a baseline reading.
-
Initiate Aggregation: Add 50 µL of the platelet agonist (e.g., 1 mM arachidonic acid) to initiate platelet aggregation.
-
Data Acquisition: Record the change in light transmittance for 5-10 minutes.
-
Data Analysis: Calculate the percentage of platelet aggregation and determine the IC50 value of this compound by plotting the dose-response curve.
Protocol 2: Thromboxane B2 (TxB2) Measurement by ELISA
-
Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.
-
This compound Treatment: Incubate the washed platelets with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Platelet Activation: Add a platelet agonist (e.g., arachidonic acid) to stimulate TxA2 production.
-
Reaction Termination: After a defined incubation period (e.g., 5 minutes), stop the reaction by adding a stopping solution (e.g., indomethacin) and placing the samples on ice.
-
Sample Collection: Centrifuge the samples to pellet the platelets and collect the supernatant.
-
ELISA: Perform the TxB2 ELISA on the collected supernatant according to the manufacturer's instructions.
-
Data Analysis: Quantify the TxB2 concentration and plot the dose-response curve for this compound's inhibition of TxB2 production.
Visualizations
Caption: this compound's mechanism of action in the thromboxane signaling pathway.
Caption: Experimental workflow for a Light Transmission Aggregometry (LTA) assay.
Caption: Troubleshooting decision tree for dose-response curve variability.
References
- 1. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyeducation.org [pharmacologyeducation.org]
- 3. Improved platelet inhibition with ticagrelor when compared to clopidogrel in peripheral artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Pirmagrel and Platelet Function Testing
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on performing and interpreting platelet function tests on samples treated with Pirmagrel. The information is structured to help you anticipate the expected pharmacological effects of this compound, differentiate them from true experimental artifacts, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect platelet function?
A1: this compound is a selective inhibitor of the enzyme thromboxane synthase.[1][2] Its mechanism of action is to block the conversion of prostaglandin H2 (PGH2) into Thromboxane A2 (TxA2), a potent mediator that causes platelet activation, degranulation, and aggregation.[3][4] By significantly suppressing TxA2 production, this compound effectively reduces platelet aggregation, particularly in pathways dependent on TxA2 signaling.[5]
Q2: What is the difference between an expected pharmacological effect and a test artifact when using this compound?
A2: This is a critical distinction.
-
Expected Pharmacological Effect: this compound is designed to inhibit platelet aggregation by blocking TxA2 synthesis. Therefore, observing reduced or absent aggregation in an assay that relies on the TxA2 pathway (e.g., using arachidonic acid as an agonist) is the expected, on-target effect of the drug. This is a valid data point, not an error.
-
Test Artifact: An artifact is an unexpected or erroneous result due to a technical issue with the assay itself, which is not related to the drug's mechanism of action. Examples include altered results due to improper sample handling, incorrect anticoagulant use, or interference of a compound with the test machinery (e.g., light absorbance).[6]
Q3: Which platelet function tests are most likely to be affected by this compound?
A3: Assays that are sensitive to the thromboxane pathway will be most affected. These include:
-
Light Transmission Aggregometry (LTA): Especially when using arachidonic acid as the agonist. A significantly reduced response is expected. When using agonists like ADP and collagen, this compound is expected to inhibit the "secondary wave" of aggregation, which is dependent on TxA2 generation.[7][8]
-
Impedance Aggregometry: Similar to LTA, results will be highly dependent on the agonist used.
-
Thromboxane B2 (TxB2) Assays: this compound will cause a dramatic decrease in the levels of TxB2, the stable metabolite of TxA2. Assaying for TxB2 is a direct way to measure this compound's biochemical efficacy.[5]
Q4: Are there any platelet function tests that are NOT significantly affected by this compound?
A4: Yes. Tests that bypass the thromboxane pathway can be used to assess other aspects of platelet function. For example, LTA performed with agonists like Thrombin Receptor Activating Peptide (TRAP) or high concentrations of thrombin should still elicit a strong platelet response, as their primary signaling pathways are independent of TxA2. Similarly, ristocetin-induced aggregation, which measures the interaction between von Willebrand factor (vWF) and the platelet receptor GPIb, should not be affected by this compound.[8][9]
Troubleshooting Guide
Issue 1: Complete absence of aggregation in my this compound-treated sample.
| Potential Cause | Troubleshooting Steps & Explanation |
| Expected Drug Effect | 1. Check the Agonist Used: If you used arachidonic acid (AA), this result is expected. This compound blocks the pathway that AA initiates. 2. Verify with a TxA2-Independent Agonist: Rerun the sample using TRAP or ristocetin. Normal aggregation with these agonists confirms that the platelets are otherwise functional and the inhibition is specific to the TxA2 pathway, as expected for this compound. |
| Pre-analytical Error | 1. Review Sample Collection: Ensure blood was drawn into the correct anticoagulant (typically 3.2% sodium citrate) and that the tube was properly filled.[10] 2. Check Sample Age: Platelet function declines over time. Assays should ideally be performed within 2 to 4 hours of blood collection.[11] |
| Instrument Malfunction | 1. Run Control Sample: Test a control sample from an untreated donor to ensure the instrument and reagents are performing correctly. 2. Check Instrument Calibration: Ensure the aggregometer was properly calibrated with the subject's own platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[7] |
Issue 2: My results with ADP and collagen are lower than expected, but not completely absent.
| Potential Cause | Troubleshooting Steps & Explanation |
| Expected Drug Effect | 1. Analyze the Aggregation Curve: Observe the aggregation tracing. This compound typically abolishes the "second wave" of aggregation induced by ADP and collagen, as this amplification loop depends on TxA2 release. A normal primary wave followed by a reduced or absent secondary wave is the classic pattern for a TxA2 synthesis inhibitor.[7] |
| Suboptimal Agonist Concentration | 1. Verify Agonist Potency: Ensure agonists are stored correctly and have not expired. Prepare fresh dilutions as per the protocol. 2. Perform a Dose-Response: If necessary, test a range of agonist concentrations to characterize the inhibitory profile fully. |
Issue 3: My results are inconsistent across different testing platforms (e.g., LTA vs. PFA-100).
| Potential Cause | Troubleshooting Steps & Explanation |
| Different Test Principles | 1. Understand the Assay: Recognize that different tests measure different aspects of platelet function. LTA measures aggregation in plasma, while the PFA-100 measures platelet plug formation under high shear stress.[12] Some platforms may be less sensitive to the effects of specific drugs.[13] 2. Rely on the Most Relevant Assay: For specifically studying a thromboxane synthase inhibitor, LTA with arachidonic acid and specific TxB2 immunoassays are the most direct and reliable methods. |
Data Presentation: this compound's Expected Impact on LTA
The following table summarizes the anticipated results from Light Transmission Aggregometry (LTA) in platelet-rich plasma treated with this compound, compared to an untreated control.
| Agonist | Untreated Control (Expected Aggregation) | This compound-Treated Sample (Expected Aggregation) | Rationale for this compound Effect |
| Arachidonic Acid (AA) | Robust, monophasic aggregation | Strong Inhibition / No Aggregation | This compound directly blocks the metabolic pathway initiated by AA. |
| ADP (low dose) | Biphasic (Primary & Secondary Wave) | Primary wave intact, secondary wave inhibited | The secondary amplification wave is dependent on TxA2 synthesis and release.[7] |
| Collagen | Lag phase followed by robust aggregation | Significantly Reduced Aggregation | Collagen-induced aggregation is strongly amplified by TxA2 release. |
| Ristocetin | Normal Aggregation / Agglutination | No Effect | This pathway depends on the vWF-GPIb interaction, which is independent of TxA2.[8] |
| TRAP | Robust, monophasic aggregation | No Significant Effect | TRAP directly activates the thrombin receptor, bypassing the TxA2 pathway. |
Visualizations
Signaling Pathways and Workflows
// Pathway "AA" -> "COX1" [label=""]; "COX1" -> "PGH2" [label=""]; "PGH2" -> "TXAS" [label=""]; "TXAS" -> "TxA2" [label=""]; "TxA2" -> "TP_Receptor" [label="binds"]; "TP_Receptor" -> "Activation" [label="activates"]; "Activation" -> "Aggregation" [label="leads to"];
// Inhibition this compound -> "TXAS" [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; } . Caption: this compound's mechanism of action.
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA)
This protocol provides a generalized procedure. Users must adapt it to their specific equipment and reagents.
1. Materials and Reagents:
-
Whole blood from subjects (this compound-treated and controls).
-
3.2% Sodium Citrate Vacutainer tubes.
-
Platelet agonists (Arachidonic Acid, ADP, Collagen, Ristocetin, TRAP) at desired stock concentrations.
-
Saline or appropriate buffer for dilutions.
-
Light Transmission Aggregometer and associated cuvettes with stir bars.
-
Calibrated pipettes.
-
Water bath or heating block at 37°C.
-
Clinical centrifuge with variable speed settings.
2. Sample Preparation:
-
Collect whole blood via clean venipuncture directly into 3.2% sodium citrate tubes. Avoid hemolysis.
-
To prepare Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off.[10]
-
Carefully aspirate the upper PRP layer and transfer it to a new plastic tube. Keep capped at room temperature.
-
To prepare Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.[10]
-
Aspirate the PPP supernatant and transfer it to a separate plastic tube.
-
Allow PRP to rest for at least 30 minutes before testing but conduct all tests within 4 hours of the initial blood draw.[11]
3. Assay Procedure:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Pipette the required volume of PPP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the appropriate channel and set this as 100% light transmission.
-
Pipette the same volume of PRP into a separate cuvette with a stir bar. Place it in a testing channel and set this as 0% light transmission.
-
Allow the PRP sample to warm and stabilize in the machine for 2-5 minutes.
-
Start the measurement/recording. Establish a stable baseline for approximately 1 minute.
-
Add a small, defined volume of the chosen agonist to the PRP cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Repeat the procedure for each agonist to be tested.
4. Data Analysis:
-
The primary endpoint is the maximal aggregation (%), which represents the maximum change in light transmission relative to the baseline.
-
Other parameters such as the slope (rate of aggregation) and the presence or absence of a secondary wave can also be analyzed.
-
Compare the results from this compound-treated samples to those from untreated controls.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and biochemical efficacy of this compound, a thromboxane synthase inhibitor, in renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro platelet aggregation defects in patients with myeloproliferative disorders and high platelet counts: are they laboratory artefacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications [mdpi.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet function assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the bioavailability of Pirmagrel analogs
Technical Support Center: Pirmagrel Analogs
This technical support center provides researchers, scientists, and drug development professionals with targeted strategies, troubleshooting guides, and frequently asked questions to address challenges in improving the bioavailability of this compound analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that typically limit the oral bioavailability of this compound and its analogs?
The primary limiting factors are often related to poor aqueous solubility and first-pass metabolism.[1][2] this compound, an imidazole-pyridine derivative, and its analogs are often lipophilic, leading to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3] Furthermore, like many small molecules, they can be subject to extensive metabolism by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[4][5]
Q2: What initial in vitro assays are essential for characterizing the bioavailability potential of a new this compound analog?
A standard initial screening cascade should include:
-
Aqueous Solubility: Determining the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to anticipate dissolution behavior in the GI tract.
-
LogP/LogD: Measuring the lipophilicity to predict membrane permeability and potential for solubility issues.
-
In Vitro Permeability: Using assays like the Caco-2 permeability assay to predict intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][7]
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to estimate the rate of first-pass metabolism.
Q3: Which formulation strategies are generally most effective for improving the bioavailability of poorly soluble compounds like this compound analogs?
Several strategies can be employed, often targeting an increase in the drug's dissolution rate and apparent solubility.[8][9][10] Common and effective approaches include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[1][3][11][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state prevents crystallization and can maintain a supersaturated concentration in the gut, driving absorption.[10][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve solubility and leverage lipid absorption pathways, potentially bypassing first-pass metabolism.[11][13]
Q4: How can I determine if my this compound analog is a substrate for active efflux by transporters such as P-glycoprotein (P-gp)?
This is typically investigated using a bidirectional Caco-2 permeability assay.[6] The experiment measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, which simulates absorption, and the basolateral-to-apical (B-A) direction, which simulates efflux.[6]
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is a substrate for active efflux.[6]
-
To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your analog is a P-gp substrate.[6]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solutions & Next Steps |
| Low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 assay. | 1. The compound has inherently poor membrane permeability.2. The compound is an unrecognized substrate for efflux transporters (e.g., P-gp, BCRP).3. Low aqueous solubility in the assay buffer limits the concentration gradient.[7] | 1. Assess Efflux: Perform a bidirectional Caco-2 assay to calculate the efflux ratio. If the ratio is >2, the compound is likely an efflux substrate.[6]2. Prodrug Approach: Consider designing a more permeable prodrug that is converted to the active analog in vivo.[14]3. Improve Solubility: Re-run the assay with a solubilizing agent (e.g., low concentration of DMSO, cyclodextrin) to ensure solubility is not the limiting factor. |
| High in vitro permeability (Papp > 10 x 10⁻⁶ cm/s) but low oral bioavailability (<10%) in vivo. | 1. Extensive First-Pass Metabolism: The compound is rapidly metabolized in the gut wall or liver before reaching systemic circulation.2. Poor Solubility/Dissolution: The compound may be permeable but doesn't dissolve sufficiently in the GI tract to be absorbed. The high Papp value may be misleading if achieved with co-solvents not present in vivo.[15] | 1. Evaluate Metabolism: Use in vitro liver microsome or hepatocyte stability assays to quantify the intrinsic clearance rate.2. Formulation Enhancement: Develop a formulation designed to improve solubility and dissolution, such as an amorphous solid dispersion or a SEDDS.[11][13]3. Re-evaluate in vivo PK: Test the enhanced formulation in a preclinical animal model to see if bioavailability improves.[16][17] |
| High variability in pharmacokinetic (PK) data between animal subjects. | 1. Inconsistent Formulation: The drug suspension may not be uniform, leading to inconsistent dosing.2. Food Effects: The amount of food in the animal's stomach can significantly alter GI physiology and drug absorption.3. Analytical Errors: Issues with the bioanalytical method, sample collection, or processing can introduce variability.[18][19] | 1. Formulation Quality Control: Ensure the dosing vehicle is robust and that the drug remains uniformly suspended during the study. Use a solution or stable dispersion if possible.2. Standardize Study Conditions: Fast the animals overnight before dosing to minimize food-related variability.3. Validate Bioanalytical Method: Thoroughly validate the method for accuracy, precision, and stability. Review sample handling and storage procedures.[18] |
Data Presentation
Table 1: Physicochemical Properties of Hypothetical this compound Analogs
| Analog ID | Molecular Weight ( g/mol ) | Calculated LogP | Aqueous Solubility @ pH 6.8 (µg/mL) |
| PGL-001 | 350.4 | 3.8 | < 1 |
| PGL-002 | 364.4 | 4.1 | < 0.5 |
| PGL-003 | 382.3 | 3.2 | 5.2 |
Table 2: Comparative Pharmacokinetic Parameters of PGL-001 in Rats Using Different Oral Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension (2% HPMC) | 45 ± 15 | 2.0 | 180 ± 60 | 3% |
| Micronized Suspension | 110 ± 30 | 1.5 | 540 ± 150 | 9% |
| SEDDS Formulation | 450 ± 95 | 1.0 | 2400 ± 410 | 40% |
Visualizations & Diagrams
Caption: Mechanism of action for this compound analogs as Thromboxane Synthase inhibitors.
Caption: Experimental workflow for assessing and improving bioavailability.
Caption: Decision tree for troubleshooting poor oral bioavailability.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption Screening
Objective: To determine the apparent permeability coefficient (Papp) of a this compound analog across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[20]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable membrane filter inserts (e.g., Transwell™ plates) for 21-25 days to allow for spontaneous differentiation into polarized enterocytes.[6]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. Only use monolayers with TEER values > 300 Ω·cm².
-
-
Transport Buffer Preparation:
-
Prepare Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
-
Test Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound analog in DMSO.
-
Dilute the stock solution into the transport buffer to a final concentration of 10 µM (final DMSO concentration should be ≤ 0.5%).
-
Include marker compounds: Atenolol (low permeability) and Antipyrine (high permeability) as controls.[6]
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Gently wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.
-
Add 0.5 mL of the test compound solution to the apical (upper) compartment.
-
Add 1.5 mL of fresh transport buffer to the basolateral (lower) compartment.
-
Incubate the plate at 37°C on an orbital shaker.
-
At time points 30, 60, 90, and 120 minutes, take a 200 µL sample from the basolateral compartment, replacing the volume with fresh buffer.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the this compound analog in all samples using a validated LC-MS/MS method.
-
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux rate of the drug across the monolayer (µmol/s).
-
A is the surface area of the membrane filter (cm²).
-
C₀ is the initial concentration of the drug in the apical compartment (µmol/mL).
-
-
-
Protocol 2: Preparation and Screening of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a this compound analog in a lipid-based system to improve its solubility and dissolution upon dilution in aqueous media.[13]
Methodology:
-
Excipient Solubility Screening:
-
Determine the equilibrium solubility of the this compound analog in various pharmaceutical-grade oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).
-
Select an oil, surfactant, and co-solvent that demonstrate high solubilizing capacity for the analog.
-
-
Formulation Preparation:
-
Based on the solubility data, prepare several prototype formulations by mixing the oil, surfactant, and co-solvent in different ratios (e.g., 40:40:20, 30:50:20).
-
Add the this compound analog to the excipient mixture and vortex or sonicate until a clear, homogenous solution is formed. The drug loading is typically between 5-20% w/w.
-
-
Self-Emulsification Assessment:
-
Add 100 µL of the SEDDS formulation to 100 mL of distilled water at 37°C with gentle stirring.
-
Visually observe the emulsification process. A robust formulation will spontaneously form a clear or slightly bluish-white microemulsion.
-
Measure the time to emulsification and the resulting droplet size using a particle size analyzer (e.g., dynamic light scattering). An ideal formulation will have a droplet size < 200 nm.
-
-
In Vitro Dissolution Test:
-
Perform a dissolution test using a USP apparatus II (paddle) in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
Encapsulate the SEDDS formulation in a hard gelatin capsule.
-
Monitor the release of the this compound analog over time by taking samples and analyzing them by HPLC.
-
Compare the dissolution profile to that of the unformulated (neat) drug powder. A successful SEDDS formulation will show a significantly faster and higher extent of drug release.
-
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. longdom.org [longdom.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. proventainternational.com [proventainternational.com]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. allucent.com [allucent.com]
- 18. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. innpharmacotherapy.com [innpharmacotherapy.com]
Pirmagrel degradation products and their potential interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pirmagrel in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a selective inhibitor of thromboxane synthase.[1][2] Thromboxane synthase is a key enzyme in the eicosanoid biosynthesis pathway, responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[1][2][3] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[2][4] By inhibiting thromboxane synthase, this compound reduces the production of TXA2, thereby decreasing platelet activation and aggregation.[2][5]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, based on its chemical structure containing imidazole and pyridine rings, several degradation pathways can be anticipated under stress conditions such as exposure to light, heat, humidity, and extreme pH. The imidazole moiety can be susceptible to base-mediated autoxidation and photodegradation.[6] The pyridine ring can undergo hydroxylation.[7][8] Therefore, potential degradation products may include oxidized forms of the imidazole ring and hydroxylated derivatives of the pyridine structure.
Q3: How can I monitor the stability of this compound in my samples?
A3: The stability of this compound can be monitored using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the parent compound over time. Regular analysis of samples stored under defined conditions (e.g., temperature, humidity, light exposure) will provide a stability profile.
Q4: Can this compound degradation products interfere with my experiments?
A4: Yes, degradation products of this compound have the potential to interfere with both analytical measurements and biological assays. In chromatography, degradation products may co-elute with the parent drug or other components of interest, leading to inaccurate quantification.[6] In biological assays, degradation products may have reduced, altered, or even different biological activity compared to the parent compound, potentially leading to misleading results. They could also compete with this compound for binding to its target enzyme, thromboxane synthase.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC/LC-MS Chromatogram
Symptoms:
-
Appearance of new peaks in the chromatogram of a this compound sample that were not present in the initial analysis.
-
A decrease in the peak area of the this compound parent compound.
Possible Causes:
-
Degradation of this compound: The new peaks are likely degradation products. This can be caused by improper sample storage (e.g., exposure to light, elevated temperature) or handling (e.g., use of non-pH controlled solvents).
-
Contamination: The sample may have been contaminated with other compounds.
Solutions:
-
Confirm Degradation: Analyze a freshly prepared this compound standard to confirm the retention time of the parent peak. Compare the chromatogram of the suspect sample to this standard.
-
Stress Studies: To tentatively identify if the new peaks are degradation products, perform forced degradation studies on a fresh this compound sample. Expose the sample to acidic, basic, oxidative, and photolytic conditions and analyze the resulting chromatograms.
-
Optimize Storage and Handling: Store this compound stock solutions and samples protected from light and at a low temperature (e.g., -20°C or -80°C). Use freshly prepared solutions for experiments. Ensure the pH of your analytical mobile phase is compatible with this compound stability.
-
Method Optimization: If co-elution is suspected, optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to achieve better separation between this compound and its degradation products.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in the inhibition of thromboxane synthase activity in replicate experiments.
-
A gradual loss of this compound's inhibitory effect over time when using the same stock solution.
Possible Causes:
-
This compound Degradation: The concentration of the active parent drug may be decreasing due to degradation, leading to a weaker inhibitory effect. The degradation products may have little to no activity.
-
Assay Interference: Degradation products might interfere with the assay itself, for example, by inhibiting the enzyme to a different extent or by interfering with the detection method (e.g., fluorescence or absorbance).
Solutions:
-
Use Freshly Prepared Solutions: Always prepare fresh dilutions of this compound from a properly stored stock solution immediately before each experiment.
-
Assess Stock Solution Stability: Periodically analyze the concentration of your this compound stock solution using a validated analytical method (e.g., HPLC) to ensure it has not degraded.
-
Control for Degradation Product Effects: If degradation is confirmed, and it is not possible to prevent it completely, consider isolating the major degradation products and testing their activity in the biological assay to understand their potential interference.
-
Review Assay Protocol: Ensure that the assay buffer and conditions (e.g., pH, temperature) are not contributing to the degradation of this compound during the experiment.
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Stress Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl at 60°C | 24 | 95.2 | 2.1 | 1.5 |
| 0.1 M NaOH at 60°C | 24 | 78.5 | 15.3 | 4.2 |
| 3% H₂O₂ at RT | 24 | 85.1 | 10.5 | 2.8 |
| Photostability (UV light) | 24 | 82.3 | 9.8 | 5.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates and products should be determined experimentally.
Table 2: Hypothetical Relative Response Factors of this compound and Potential Degradation Products in LC-MS/MS
| Compound | Molecular Weight ( g/mol ) | MRM Transition (m/z) | Relative Response Factor (vs. This compound) |
| This compound | 232.28 | 233.1 -> 174.1 | 1.00 |
| Hydroxylated this compound | 248.28 | 249.1 -> 190.1 | 0.85 |
| Oxidized Imidazole this compound | 248.28 | 249.1 -> 174.1 | 0.95 |
Note: The data in this table is hypothetical. Relative response factors must be determined experimentally for accurate quantification of degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.
-
Basic Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose 2 mL of the this compound stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC or LC-MS/MS method.
Protocol 2: Proposed HPLC Method for this compound and its Potential Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or MS/MS detection.
-
Injection Volume: 10 µL.
Note: This is a starting method and may require optimization for specific applications and degradation products.
Visualizations
Caption: this compound inhibits the Thromboxane A2 synthesis pathway.
Caption: Workflow for analyzing this compound degradation products.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. blog.irjpl.org [blog.irjpl.org]
- 2. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of pyridines in the environment | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thromboxane Synthase Inhibitors: Pirmagrel and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pirmagrel, a potent thromboxane synthase inhibitor, with other notable inhibitors in its class, namely Dazoxiben and Ozagrel. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds based on available experimental data.
Introduction to Thromboxane Synthase Inhibition
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in thrombosis and cardiovascular diseases. Thromboxane synthase, a key enzyme in the arachidonic acid cascade, is responsible for the conversion of prostaglandin H2 (PGH2) into TXA2. Inhibition of this enzyme presents a therapeutic strategy for the prevention of thrombotic events. Thromboxane synthase inhibitors aim to reduce the production of TXA2, thereby attenuating platelet activation and aggregation.
Comparative Performance of Thromboxane Synthase Inhibitors
The following tables summarize the available quantitative data on the performance of this compound, Dazoxiben, and Ozagrel. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Inhibition of Thromboxane Synthase
| Compound | IC50 (Thromboxane B2 Inhibition) | Source Species | Experimental System | Reference |
| This compound (CGS 13080) | Data not available in direct comparative studies | - | - | - |
| Dazoxiben | 765 ± 54 µM | Human | Platelet-rich plasma | [1] |
| 0.7 µM | Human | Washed human platelet suspensions (thrombin-stimulated) | [2] | |
| Ozagrel | 1.1 x 10⁻⁸ M (11 nM) | - | - | [3] |
Note: The significant variation in the reported IC50 values for Dazoxiben highlights the influence of different experimental setups.
Table 2: In Vivo Inhibition of Thromboxane A2 Generation
| Compound | ID50 (Oral Administration) | Species | Endpoint | Reference |
| This compound (CGS 13080) | 99% reduction in serum TXB2 at 0.5-1 hour post-dose | Human | Serum Thromboxane B2 levels | [4] |
| Dazoxiben | 82% inhibition of serum TxB2 at 1 hour post 3 mg/kg dose | Beagle | Serum Thromboxane B2 levels | [5] |
| Ozagrel | 0.3 mg/kg | Rat | Blood Thromboxane A2 generation | [6] |
Table 3: Inhibition of Platelet Aggregation (Ex Vivo/In Vivo)
| Compound | ID50 (Oral Administration) | Species | Agonist | Reference |
| This compound (CGS 13080) | No significant change in collagen-induced aggregation | Human | Collagen | [4] |
| Dazoxiben | Data not available in a directly comparable format | - | - | - |
| Ozagrel | 0.92 mg/kg | Rat | Arachidonic Acid | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Thromboxane Synthesis Pathway and Inhibition
This diagram illustrates the conversion of arachidonic acid to thromboxane A2 and the points of inhibition by cyclooxygenase (COX) inhibitors and thromboxane synthase inhibitors.
Caption: Thromboxane synthesis pathway and points of inhibition.
Experimental Workflow for Thromboxane B2 Measurement
This diagram outlines a typical workflow for quantifying thromboxane B2 (a stable metabolite of TXA2) levels in biological samples.
Caption: Workflow for measuring thromboxane B2 levels.
Experimental Protocols
Measurement of Thromboxane B2 (TXB2) by ELISA
Objective: To quantify the concentration of TXB2, a stable metabolite of TXA2, in biological samples as an indicator of thromboxane synthase activity.
Methodology:
-
Sample Preparation: Whole blood is collected into tubes containing an anticoagulant. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed.
-
Incubation with Inhibitor: PRP is incubated with varying concentrations of the thromboxane synthase inhibitor (e.g., this compound, Dazoxiben, or Ozagrel) or vehicle control for a specified time at 37°C.
-
Stimulation: Platelet activation and subsequent TXA2 production are induced by adding an agonist such as collagen or arachidonic acid.
-
Reaction Termination: The reaction is stopped, often by adding a stopping reagent or by rapid cooling.
-
Sample Analysis: The concentration of TXB2 in the supernatant is determined using a commercially available TXB2 ELISA kit, following the manufacturer's instructions. This typically involves a competitive immunoassay where the amount of color development is inversely proportional to the amount of TXB2 in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of TXB2. The concentration of TXB2 in the samples is interpolated from the standard curve. The IC50 value (the concentration of inhibitor required to inhibit TXB2 production by 50%) is calculated from the dose-response curve.[7][8][9]
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the effect of thromboxane synthase inhibitors on platelet aggregation.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from citrated whole blood by differential centrifugation.
-
Instrument Setup: A light transmission aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation with Inhibitor: PRP is incubated with the test inhibitor or vehicle control at 37°C in the aggregometer cuvette.
-
Induction of Aggregation: A platelet agonist, such as arachidonic acid or collagen, is added to the PRP to induce aggregation.
-
Measurement: As platelets aggregate, the light transmission through the PRP increases. This change in light transmission is recorded over time.
-
Data Analysis: The maximum percentage of aggregation is determined. The inhibitory effect of the compound is calculated by comparing the aggregation in the presence of the inhibitor to that of the vehicle control. The ID50 value (the dose of inhibitor required to inhibit platelet aggregation by 50%) can be determined from dose-response studies.[2][10]
Conclusion
This compound, Dazoxiben, and Ozagrel are all effective inhibitors of thromboxane synthase. Based on the available, albeit not directly comparable, data, Ozagrel appears to be a highly potent inhibitor in in vitro assays. This compound has demonstrated significant in vivo efficacy in reducing thromboxane production in humans. The choice of inhibitor for research or therapeutic development will depend on the specific application, considering factors such as potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the relative performance of these and other thromboxane synthase inhibitors under standardized conditions.
References
- 1. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 3. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thromboxane synthase inhibition with CGS 13080 in human cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Irreversible inhibition of thromboxane (TX) A2 synthesis by Y-20811, a selective TX synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thromboxane synthetase inhibition with CGS 13080 improves coronary blood flow after streptokinase-induced thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of thromboxane synthetase with dazoxiben - basis of its inhibitory effect on platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmagrel's Prostanoid Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmagrel is an inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to TXA2. By selectively blocking this step in the arachidonic acid cascade, this compound effectively reduces the levels of TXA2, a potent mediator of platelet aggregation and vasoconstriction. While the primary mechanism of this compound is well-established, its interaction with other prostanoid receptors (EP, DP, FP, and IP) is a critical aspect of its overall pharmacological profile. This guide provides a comparative analysis of this compound's cross-reactivity, supported by available data for its class of compounds and detailed experimental protocols for assessing receptor selectivity.
Prostanoid Signaling Pathways
Prostanoids, including prostaglandins and thromboxanes, exert their diverse physiological effects by binding to a family of G-protein coupled receptors (GPCRs). Understanding these pathways is essential for contextualizing the potential off-target effects of a thromboxane synthase inhibitor.
Figure 1: Simplified signaling pathways of major prostanoid receptors.
Comparative Selectivity Profile
As a member of the imidazole-based class of thromboxane synthase inhibitors, this compound is expected to exhibit high selectivity for its target enzyme. These compounds function by coordinating with the heme iron atom within the active site of thromboxane synthase, thereby preventing the conversion of PGH2. This mechanism is distinct from receptor antagonism and generally leads to a favorable selectivity profile.
Studies on various imidazole-containing thromboxane synthase inhibitors have shown that they are highly selective for thromboxane synthase, with little to no inhibitory activity on other enzymes in the arachidonic acid cascade, such as cyclooxygenase and prostacyclin synthase.[1][2][3] While direct receptor binding data is scarce, the enzymatic selectivity suggests a low likelihood of significant cross-reactivity with other prostanoid receptors.
Table 1: Expected Selectivity Profile of Imidazole-Based Thromboxane Synthase Inhibitors
| Target | Primary Action of this compound | Expected Cross-Reactivity with Other Prostanoid Receptors |
| Thromboxane Synthase | Potent Inhibition | Not Applicable |
| TP Receptor | No direct antagonism expected | Low |
| EP Receptors (EP1-4) | No direct antagonism or agonism expected | Low |
| DP Receptors | No direct antagonism or agonism expected | Low |
| FP Receptor | No direct antagonism or agonism expected | Low |
| IP Receptor | No direct antagonism or agonism expected | Low |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of a compound like this compound, a series of in vitro assays are typically performed. The following are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound to displace a known radioactive ligand from its receptor, thereby determining the test compound's binding affinity (Ki).
Objective: To determine the binding affinity of this compound for a panel of human recombinant prostanoid receptors (TP, EP1, EP2, EP3, EP4, DP, FP, and IP).
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing individual human prostanoid receptors.
-
Radioligands specific for each receptor (e.g., [³H]-SQ 29,548 for TP, [³H]-PGE2 for EP receptors, etc.).
-
Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-radioactive ligand for each receptor).
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well filter plates and a vacuum manifold.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-radioactive ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: General workflow for a radioligand competitive binding assay.
Functional Assays (e.g., cAMP Measurement)
Functional assays measure the effect of the test compound on receptor-mediated signaling pathways, determining whether it acts as an agonist or antagonist.
Objective: To assess the functional activity of this compound at Gs- and Gi-coupled prostanoid receptors.
Materials:
-
Whole cells expressing the prostanoid receptor of interest (e.g., EP2, EP4, DP, IP for Gs; EP3 for Gi).
-
Test compound: this compound.
-
Known agonist for each receptor.
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure (for Gs-coupled receptors):
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound (for agonist mode) or a fixed concentration of a known agonist in the presence of varying concentrations of this compound (for antagonist mode).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Procedure (for Gi-coupled receptors):
-
Follow the same initial steps as for Gs-coupled receptors.
-
Co-stimulate the cells with forskolin and the test compound.
-
Measure the inhibition of forskolin-stimulated cAMP production.
-
Analyze the data to determine the potency of this compound as an agonist or antagonist.
Conclusion
Based on its mechanism of action as an imidazole-based thromboxane synthase inhibitor, this compound is expected to exhibit a high degree of selectivity for its target enzyme with minimal cross-reactivity at other prostanoid receptors. This selectivity is a desirable characteristic, as it reduces the potential for off-target effects that could arise from interactions with the diverse signaling pathways regulated by other prostanoids. However, to definitively establish the selectivity profile of this compound, comprehensive in vitro binding and functional assays against a full panel of prostanoid receptors would be required. The experimental protocols outlined in this guide provide a framework for conducting such an evaluation.
References
Pirmagrel: A Mechanistic Exploration of Potential Synergies with Other Antiplatelet Agents
Introduction: Pirmagrel is an antiplatelet agent that acts as a thromboxane synthase inhibitor. While the clinical development of this compound was discontinued for ischemic heart disorders and thrombosis, its mechanism of action provides a valuable framework for understanding potential synergistic interactions with other classes of antiplatelet drugs. This guide explores the theoretical basis for these synergies, outlines experimental protocols to investigate them, and presents hypothetical data to illustrate the expected outcomes for researchers and drug development professionals interested in the broader field of antiplatelet therapy.
The rationale for combining antiplatelet agents stems from the complex and redundant nature of platelet activation. Platelets can be activated through multiple pathways, and targeting a single pathway may not be sufficient to prevent thrombotic events.[1] By combining drugs that inhibit different activation pathways, it is possible to achieve a greater antiplatelet effect than with either agent alone, a phenomenon known as synergy.[2][3] This guide will focus on the potential synergies between a thromboxane synthase inhibitor like this compound and other classes of antiplatelet agents, drawing parallels with well-established combination therapies such as aspirin and clopidogrel.[1][4]
Platelet Activation Pathways and Drug Targets
The following diagram illustrates the key pathways involved in platelet activation and the points of intervention for different classes of antiplatelet agents. Understanding these pathways is crucial for predicting and interpreting synergistic effects.
Caption: Platelet activation pathways and targets of various antiplatelet agents.
Rationale for Synergistic Effects
The primary mechanism of this compound is the inhibition of thromboxane synthase, which catalyzes the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist.[5] Inhibiting its production would reduce a key amplification signal in platelet activation. However, this action alone has limitations. The precursor, PGH2, can itself act as a platelet agonist, potentially mitigating the effect of thromboxane synthase inhibition.[5]
This is where combination therapy becomes advantageous. By pairing a thromboxane synthase inhibitor with an agent that targets a different pathway, a more comprehensive blockade of platelet activation can be achieved.
Case Study: Aspirin and Clopidogrel Synergy
A well-documented example of antiplatelet synergy is the combination of aspirin and clopidogrel.[1][4] Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, which prevents the formation of PGH2 and, subsequently, TXA2.[4] Clopidogrel, on the other hand, is a P2Y12 receptor antagonist, blocking the effects of adenosine diphosphate (ADP), another critical platelet agonist.[1] The combination of aspirin and clopidogrel has been shown to be more effective than either agent alone in preventing major adverse cardiovascular events.[2] This is because they inhibit two distinct and complementary pathways of platelet activation and aggregation.[1]
A similar synergistic potential can be postulated for this compound in combination with a P2Y12 inhibitor like clopidogrel or a GPIIb/IIIa inhibitor.
Hypothetical
Quantitative Data on Synergistic Effects
The following table presents a hypothetical scenario of the synergistic effects of this compound in combination with a P2Y12 inhibitor on platelet aggregation induced by various agonists. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Antiplatelet Agent(s) | Agonist: ADP (IC50, µM) | Agonist: Collagen (IC50, µg/mL) | Agonist: Arachidonic Acid (IC50, µM) |
| This compound | 25.8 | 8.2 | 0.9 |
| P2Y12 Inhibitor | 1.5 | 12.5 | 35.1 |
| This compound + P2Y12 Inhibitor | 0.8 | 2.1 | 0.7 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function in vitro.[6][7] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[8][9]
Objective: To determine the in vitro synergistic antiplatelet effect of this compound in combination with other antiplatelet agents.
Materials:
-
Freshly drawn human whole blood from healthy, drug-free donors.
-
Anticoagulant: 3.2% sodium citrate.
-
This compound and other antiplatelet agents of interest.
-
Platelet agonists: ADP, collagen, arachidonic acid.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Spectrophotometer/aggregometer capable of measuring light transmittance at 37°C with stirring.
Procedure:
-
Preparation of PRP and PPP:
-
Incubation:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of this compound, the second antiplatelet agent, or the combination to the PRP samples. Include a vehicle control.
-
Incubate the samples for a predetermined time (e.g., 10-15 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[10]
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Add a specific agonist (e.g., ADP, collagen) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the antiplatelet agent(s).
-
Plot the percentage of inhibition of aggregation against the drug concentration.
-
Calculate the IC50 value for each agent and the combination. Synergy can be assessed using various mathematical models (e.g., Bliss independence model).
-
Experimental Workflow
The following diagram outlines the workflow for an in vitro study designed to assess the synergistic effects of this compound.
References
- 1. Aspirin and clopidogrel: a sweeping combination in cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Combination of Aspirin and Clopidogrel Predict More Favorable Dynamics of Platelet Reactivity versus Clopidogrel Alone in the Acute Phase of Minor Stroke [mdpi.com]
- 3. Combined therapy with clopidogrel and aspirin significantly increases the bleeding time through a synergistic antiplatelet action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effect of clopidogrel and aspirin versus aspirin alone on laboratory parameters: a retrospective, observational, cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plateletservices.com [plateletservices.com]
- 7. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. journals.viamedica.pl [journals.viamedica.pl]
Pirmagrel's Thromboxane Suppression: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Pirmagrel's thromboxane suppression capabilities against other notable thromboxane inhibitors. The data presented is compiled from publicly available experimental results to assist researchers and drug development professionals in evaluating the landscape of thromboxane-modulating agents.
Executive Summary
This compound, a selective thromboxane synthase inhibitor, has demonstrated potent in vivo suppression of thromboxane production. This guide compares its efficacy with other thromboxane suppressors, including the thromboxane synthase inhibitors Dazoxiben and Picotamide, and the cyclooxygenase (COX) inhibitor Aspirin. The comparative data highlights differences in their mechanisms of action and their validated in vivo effects on thromboxane levels.
Comparative Analysis of In Vivo Thromboxane Suppression
The following table summarizes the in vivo thromboxane suppression data for this compound and its comparators. Direct comparison should be approached with caution due to variations in study populations, dosages, and analytical methods.
| Drug | Mechanism of Action | Dosage and Administration | Study Population | Biomarker Measured | Percentage Suppression |
| This compound | Thromboxane Synthase Inhibitor | 0.5 mg/kg/hr infusion for 48 hours | 10 renal allograft recipients | Serum Thromboxane B2 (TXB2) | 96%[1] |
| Urinary TXB2 metabolites | 85-91%[1] | ||||
| Dazoxiben | Thromboxane Synthase Inhibitor | Not specified (oral) | Healthy volunteers | Plasma Thromboxane | ~80%[2] |
| Not specified (oral) | Not specified | Urinary TXB2 | 30% | ||
| Picotamide | Thromboxane Synthase Inhibitor & Receptor Antagonist | 900 mg daily for 7 days (oral) | 8 patients with peripheral arteriopathy & 8 healthy controls | Ex vivo Serum TXB2 | Reduced, but no % given |
| Urinary 2,3-dinor-TXB2 | No significant effect | ||||
| Aspirin | Cyclooxygenase (COX-1 and COX-2) Inhibitor | 75 mg daily | Not specified | Serum TXB2 | >99%[3] |
| Urinary 11-dehydro-TXB2 | 74%[3] | ||||
| 320 mg daily | 19 post-stroke patients | Serum TXB2 | 96%[4] | ||
| Urinary 11-dehydro-TXB2 | 78%[4] | ||||
| 1280 mg daily | 19 post-stroke patients | Serum TXB2 | >99%[4] | ||
| Urinary 11-dehydro-TXB2 | 91%[4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Thromboxane A2 synthesis and signaling pathway with points of inhibition.
Caption: A generalized workflow for in vivo studies of antiplatelet drugs.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental methods cited in the compiled data. Specific assay parameters may vary between studies and commercial kits.
Measurement of Serum Thromboxane B2 (TXB2) by ELISA
This protocol outlines the general steps for determining serum TXB2 levels, a common ex vivo marker of platelet COX-1 activity.
1. Sample Collection and Preparation:
-
Collect whole blood into a serum separator tube without any anticoagulant.
-
Allow the blood to clot at 37°C for 1 hour to ensure maximal thromboxane generation.
-
Centrifuge the clotted blood at 1,000-2,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the serum supernatant and store at -80°C until analysis to prevent degradation of TXB2.
2. ELISA Procedure (Competitive Assay Principle):
-
Prepare standards of known TXB2 concentrations and dilute serum samples as required.
-
Add standards, samples, and a TXB2-enzyme conjugate (e.g., HRP-conjugated TXB2) to a microplate pre-coated with an anti-TXB2 antibody.
-
Incubate the plate to allow competition between the TXB2 in the sample and the enzyme-conjugated TXB2 for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme conjugate to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of TXB2 in the sample. Calculate the TXB2 concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Urinary 11-dehydro-thromboxane B2 by Radioimmunoassay (RIA)
This protocol describes the general methodology for quantifying the major urinary metabolite of TXB2, providing an in vivo index of thromboxane biosynthesis.
1. Sample Collection and Preparation:
-
Collect a 24-hour or spot urine sample in a sterile container.
-
Centrifuge the urine sample to remove any particulate matter.
-
For increased accuracy, especially with complex matrices like urine, a solid-phase extraction (SPE) step may be employed to purify and concentrate 11-dehydro-TXB2.
-
Store the processed urine samples at -20°C or lower until the assay is performed.
2. RIA Procedure (Competitive Binding Principle):
-
Prepare a standard curve using known concentrations of 11-dehydro-TXB2.
-
In assay tubes, combine the standards or urine samples with a fixed amount of radiolabeled 11-dehydro-TXB2 (e.g., labeled with Iodine-125) and a specific antibody against 11-dehydro-TXB2.
-
Incubate the mixture to allow for competitive binding of the labeled and unlabeled antigen to the antibody.
-
Separate the antibody-bound fraction from the free fraction. This is often achieved by adding a secondary antibody that precipitates the primary antibody-antigen complex, followed by centrifugation.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of 11-dehydro-TXB2 in the sample. Determine the concentration in the unknown samples by interpolating from the standard curve.
Conclusion
This compound demonstrates substantial in vivo thromboxane suppression, comparable to or exceeding that of other selective thromboxane synthase inhibitors and high-dose aspirin in the specific contexts studied. Its targeted mechanism of inhibiting thromboxane synthase offers a distinct profile compared to the broader cyclooxygenase inhibition of aspirin. The choice of a thromboxane suppressor in a research or clinical setting will depend on the desired specificity, potency, and the particular application. The experimental data and protocols provided in this guide offer a foundational resource for the continued investigation and development of antiplatelet therapies.
References
Safety Operating Guide
Proper Disposal of Pirmagrel: A Guide for Laboratory Professionals
Essential Steps for the Safe Disposal of Pirmagrel
The disposal of any chemical, including this compound, a thromboxane synthase inhibitor, must be approached with a clear understanding of its potential hazards. In the absence of a specific SDS, a conservative approach, treating the substance as hazardous waste, is required.
Waste Identification and Segregation
The first critical step is to properly identify and segregate this compound waste. This includes:
-
Pure this compound: Any unused or expired pure compound.
-
Contaminated Materials: Items that have come into contact with this compound, such as:
-
Personal Protective Equipment (PPE): Gloves, lab coats, safety glasses.
-
Labware: Pipette tips, vials, flasks, and other containers.
-
Solvents and Solutions: Any liquids containing dissolved this compound.
-
All waste streams must be segregated from other laboratory waste to prevent accidental chemical reactions.
Containerization and Labeling
Proper containerization and labeling are crucial for safe storage and transport.
-
Containers: Use only approved, leak-proof, and chemically compatible containers for hazardous waste.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound," "CGS-13080"), and a clear description of the contents (e.g., "this compound contaminated sharps," "Aqueous solution containing this compound"). The accumulation start date must also be clearly marked.
Storage
Store hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to control any potential spills.
Disposal
Disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. These professionals are trained to handle and transport chemical waste safely and in accordance with all regulations. Your institution's EHS department will be able to coordinate with a certified vendor.
Quantitative Data for Disposal (Hypothetical based on typical SDS information)
Without a specific SDS for this compound, the following table summarizes the types of quantitative data that would typically be required to determine the appropriate disposal method. This information would need to be obtained from the supplier or through analytical testing by a certified laboratory.
| Data Point | Typical Information and Importance for Disposal |
| LD50 (Lethal Dose, 50%) | Indicates the acute toxicity of the substance. A lower LD50 value signifies higher toxicity and will necessitate more stringent disposal protocols. |
| LC50 (Lethal Concentration, 50%) | Relevant for volatile compounds, this indicates the concentration in air that is lethal to 50% of a test population. This information helps determine the risks of airborne exposure during handling and disposal. |
| Flash Point | The lowest temperature at which a chemical can vaporize to form an ignitable mixture in air. This is critical for determining fire hazards and the appropriate method of disposal (e.g., incineration). |
| pH | For aqueous solutions of this compound, the pH will determine its corrosive properties. Highly acidic or basic solutions require specific handling and may need to be neutralized before disposal. |
| Solubility in Water | Understanding the solubility helps in assessing the environmental risk in case of an accidental release and informs the choice of disposal method. |
| Boiling Point | The temperature at which a liquid turns into a gas. This is important for assessing the volatility of the compound and the potential for inhalation exposure. |
| Vapor Pressure | Indicates the tendency of a compound to evaporate. Higher vapor pressure can lead to higher concentrations in the air, increasing the risk of exposure. |
| Environmental Hazards | Data on ecotoxicity (e.g., toxicity to aquatic life) will determine if the waste is considered an environmental hazard and guide the selection of an environmentally sound disposal method. |
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available due to its status as a discontinued investigational drug. Any research involving this compound would have been conducted under specific institutional guidelines and regulatory oversight. For any future work, protocols would need to be developed in strict adherence to current laboratory safety standards and waste disposal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of this compound waste.
Signaling Pathway
This compound is a thromboxane synthase inhibitor. It acts by blocking the enzyme thromboxane-A synthase, which is involved in the conversion of prostaglandin H2 to thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound reduces platelet aggregation and vasoconstriction.
Caption: this compound's mechanism of action as a thromboxane synthase inhibitor.
Safeguarding Researchers: A Guide to Handling Pirmagrel
Essential safety protocols and logistical plans are critical for the safe handling of Pirmagrel in a laboratory setting. While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 85691-74-3), a thrombin synthetase inhibitor also known as CGS-13080, is not readily accessible, established best practices for handling research chemicals of unknown toxicity provide a strong framework for ensuring personnel safety. Researchers, scientists, and drug development professionals must adhere to stringent personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to minimize risk.
Personal Protective Equipment (PPE) for this compound
Given the absence of specific toxicity data, a cautious approach to PPE is warranted. The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety principles for potentially hazardous compounds.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Double-gloving may be appropriate for handling concentrated solutions. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles provide superior protection against splashes. |
| Body | Laboratory coat | A buttoned, full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | For procedures that may generate dust or aerosols, a certified chemical fume hood is essential. If a fume hood is not available, a properly fitted respirator may be required, based on a risk assessment. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A designated area for handling the compound should be established, preferably within a chemical fume hood. All necessary PPE should be donned before beginning work.
-
Weighing and Aliquoting: When weighing solid this compound, perform the task in a fume hood to prevent inhalation of any fine powders. Use appropriate tools to handle the compound and avoid direct contact.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately labeled with the compound name, concentration, date, and responsible researcher's name.
-
Experimental Use: During experimental procedures, handle all solutions containing this compound with care to prevent spills and aerosol generation.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be treated as hazardous waste.
-
Segregation: this compound waste should be segregated from general laboratory waste.
-
Containment: Use designated, clearly labeled, and sealed hazardous waste containers.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
